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  • Product: Chaetomellic Acid A-d3 Disodium Salt

Core Science & Biosynthesis

Foundational

Molecular Characterization and Analytical Applications of Chaetomellic Acid A-d3 Disodium Salt

Executive Summary The precise molecular weight of Chaetomellic Acid A-d3 Disodium Salt is 373.45 g/mol [1]. With the molecular formula C19​H29​D3​Na2​O4​ , this specialized compound is an isotopically labeled, water-solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise molecular weight of Chaetomellic Acid A-d3 Disodium Salt is 373.45 g/mol [1]. With the molecular formula C19​H29​D3​Na2​O4​ , this specialized compound is an isotopically labeled, water-soluble derivative of Chaetomellic Acid A[1]. The base molecule is a potent, highly specific inhibitor of Ras farnesyl-protein transferase (FPTase), making it a critical asset in oncology and signal transduction research[1][2]. This technical guide dissects the physicochemical properties, mechanistic causality, and self-validating analytical protocols associated with this biochemical tool.

Physicochemical Profiling & Causality of Modifications

Chaetomellic Acid A is an alkyl dicarboxylic acid originally isolated from the fermentation broth of the fungus Chaetomella acutiseta[1][2]. In its native free-acid form, the molecule is highly lipophilic. The engineered modifications in the A-d3 Disodium Salt variant serve distinct, calculated purposes:

  • The Disodium Salt Modification (Solubility Causality): The native free acid exhibits poor aqueous solubility, which can lead to micelle formation or precipitation in physiological buffers, skewing in vitro assay results. Conversion to the disodium salt (MW 370.43 g/mol ) breaks this limitation, ensuring monomeric dispersion and reliable bioavailability in aqueous environments without the need for high concentrations of denaturing solvents like DMSO[3][4].

  • The Deuterium (d3) Substitution (Analytical Causality): Substituting three specific hydrogen atoms with deuterium yields the d3 variant (MW 373.45 g/mol )[1]. This +3 Da mass shift does not alter the compound's pharmacodynamics or chromatographic retention time. Instead, it provides a distinct mass-to-charge (m/z) signature. This is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS), allowing the compound to serve as a perfect internal standard (IS) that corrects for matrix effects and extraction losses during pharmacokinetic profiling.

Mechanism of Action: Target Causality

Chaetomellic Acid A acts as a highly specific, competitive inhibitor of FPTase, demonstrating an IC50 of approximately 55 nM in isolated enzyme assays[5]. FPTase normally catalyzes the transfer of a 15-carbon farnesyl isoprenoid from farnesyl pyrophosphate (FPP) to the C-terminal CAAX motif of Ras proteins, a necessary step for Ras membrane anchoring and activation[5][6].

The dicarboxylic acid moiety of Chaetomellic Acid A structurally mimics the pyrophosphate leaving group of FPP, competitively blocking the active site[6]. Because mutant Ras is a prevalent oncogene, blocking its membrane localization via FPTase inhibition remains a major pharmacological target[1][5].

RasPathway FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase Ras Unprenylated Ras (Cytosolic) Ras->FTase PrenylRas Farnesylated Ras (Membrane-bound) FTase->PrenylRas Catalysis CAA Chaetomellic Acid A (Inhibitor) CAA->FTase Competitive Inhibition

Figure 1: Mechanism of Ras farnesylation inhibition by Chaetomellic Acid A.

Quantitative Data Summary

The following table summarizes the physicochemical distinctions between the variants of Chaetomellic Acid A to guide experimental selection:

Compound VariantMolecular FormulaMolecular Weight ( g/mol )Primary Application
Chaetomellic Acid A (Free Acid) C19​H32​O4​ ~324.46 - 326.5Basic structural studies; requires organic solvents.
Chaetomellic Acid A Disodium Salt C19​H32​Na2​O4​ 370.43Aqueous-based cellular and enzymatic inhibition assays[3][4].
Chaetomellic Acid A-d3 Disodium Salt C19​H29​D3​Na2​O4​ 373.45Internal standard for precise LC-MS/MS quantification[1].

Self-Validating Experimental Protocols

Protocol 1: Absolute Quantification via LC-MS/MS using d3-Internal Standard

This protocol utilizes the d3 variant to establish a self-validating quantification system where matrix suppression is mathematically nullified.

LCMSWorkflow Sample 1. Biological Sample (Plasma/Tissue Matrix) Spike 2. Spike with Internal Standard (Chaetomellic Acid A-d3 Disodium Salt) Sample->Spike Extraction 3. Solid Phase Extraction (SPE) Isolate Analytes & IS Spike->Extraction LC 4. UHPLC Separation Co-elution of Analyte & d3-IS Extraction->LC MS 5. Tandem Mass Spectrometry (MS/MS) Resolve +3 Da Mass Shift LC->MS Data 6. Absolute Quantification (Isotope Dilution Ratio) MS->Data

Figure 2: LC-MS/MS workflow utilizing Chaetomellic Acid A-d3 for absolute quantification.

Step-by-Step Methodology & Causality:

  • Sample Spiking: Aliquot 100 µL of biological plasma. Spike with a known concentration (e.g., 50 ng/mL) of Chaetomellic Acid A-d3 Disodium Salt[1].

    • Causality: Introducing the IS at the very beginning ensures that any subsequent volumetric losses or degradation affect the analyte and IS equally, making the protocol self-validating.

  • Protein Precipitation & SPE: Add 300 µL of cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 mins. Transfer the supernatant to a Solid Phase Extraction (SPE) cartridge.

    • Causality: Removing phospholipids prevents ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

  • UHPLC Separation: Inject the eluate onto a C18 reversed-phase column.

    • Causality: Because deuterium substitution minimally affects hydrophobicity, the native drug and the d3-IS will co-elute at the exact same retention time, experiencing identical ionization conditions.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for the native compound and the +3 Da shifted transitions for the d3-IS.

    • Causality: The mass spectrometer resolves the co-eluting compounds purely by mass, allowing the ratio of their peak areas to provide an absolute quantification immune to matrix variability.

Protocol 2: In Vitro FPTase Inhibition Assay

Step-by-Step Methodology & Causality:

  • Buffer Preparation: Prepare an aqueous assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 µM ZnCl2).

    • Causality: Zn2+ is a required catalytic cofactor for FPTase activity.

  • Inhibitor Dilution: Dissolve Chaetomellic Acid A Disodium Salt directly in the assay buffer.

    • Causality: Using the disodium salt[4] avoids the need for high concentrations of DMSO (which can denature the enzyme), ensuring the inhibitor remains fully soluble and monomeric.

  • Enzyme Reaction: Combine recombinant FPTase, [3H]-FPP, and the target Ras protein substrate. Add the inhibitor at varying concentrations (1 nM to 10 µM).

  • Scintillation Counting: Measure the incorporation of[3H]-farnesyl into the Ras protein.

    • Causality: The reduction in radioactive signal is directly proportional to the competitive inhibition of the FPTase active site by Chaetomellic Acid A[6].

References

  • Product Name : Chaetomellic Acid A-d3 Disodium Salt | Pharmaffiliates Source: Pharmaffiliates URL:[Link][1]

  • Synthesis of Protein Farnesyltransferase and Protein Geranylgeranyltransferase Inhibitors: Rapid Access to Chaetomellic Acid A and Its Analogues - PubMed Source: NIH / PubMed URL:[Link][6]

  • Farnesyltransferase inhibitor - Wikipedia Source: Wikipedia URL: [Link][5]

  • 85-1620-67 Chaetomellic Acid A Disodium Salt 25mg CAS No:161308-35-6 Source: AS-1 URL:[Link][4]

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Exploratory

Engineering Pharmacokinetic Resilience: Deuterium-Labeled Chaetomellic Acid A in Ras-Targeted Therapeutics

Executive Summary Chaetomellic Acid A (CAA) is a potent, highly selective inhibitor of Ras farnesyl-protein transferase (FPTase), presenting a compelling mechanism for intercepting oncogenic Ras signaling. Despite its na...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chaetomellic Acid A (CAA) is a potent, highly selective inhibitor of Ras farnesyl-protein transferase (FPTase), presenting a compelling mechanism for intercepting oncogenic Ras signaling. Despite its nanomolar affinity, the clinical translation of native CAA is severely bottlenecked by its pharmacokinetic (PK) liabilities—specifically, rapid oxidative metabolism driven by its high lipophilicity[1].

This technical guide explores the rational design and rigorous evaluation of Deuterium-Labeled Chaetomellic Acid A (d-CAA) . By leveraging the Deuterium Kinetic Isotope Effect (DKIE), researchers can systematically attenuate cytochrome P450-mediated clearance[2]. This whitepaper provides drug development professionals with a comprehensive framework, detailing the mechanistic rationale, self-validating experimental protocols, and quantitative analytical strategies required to evaluate d-CAA for advanced pharmacokinetic studies.

Mechanistic Foundation: Chaetomellic Acid A and Ras Farnesylation

The Ras superfamily of GTPases acts as a critical molecular switch regulating cell proliferation and differentiation[3]. To become biologically active and anchor to the inner plasma membrane, newly synthesized Ras must undergo a series of post-translational modifications, the first and most critical being farnesylation[3].

Farnesyltransferase (FTase) catalyzes the transfer of a 15-carbon farnesyl isoprenoid from farnesyl pyrophosphate (FPP) to the cysteine residue of the Ras C-terminal CAAX motif[4]. Chaetomellic Acid A, an acyclic dicarboxylic acid natural product ((Z)-2-methyl-3-tetradecylbut-2-enedioic acid)[5], acts as a structural mimic of the FPP transition state. It competitively and selectively binds to FTase with an IC50 of 55 nM, effectively starving Ras of its lipid anchor and preventing downstream Raf/MEK/ERK oncogenic signaling[3].

RasPathway FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase Binds ProRas Unprenylated Ras (Cytosolic) ProRas->FTase Substrate PrenylRas Farnesylated Ras (Membrane-Bound) FTase->PrenylRas Catalyzes CAA Chaetomellic Acid A (Inhibitor) CAA->FTase Competitive Inhibition Oncogenesis Oncogenic Signaling (Raf/MEK/ERK) PrenylRas->Oncogenesis Activates

Figure 1: Mechanism of Ras farnesylation inhibition by Chaetomellic Acid A.

Pharmacokinetic Bottlenecks and the Deuterium Rationale

The Metabolic Vulnerability of Native CAA

In silico and in vitro analyses reveal that native CAA possesses a high partition coefficient (logP > 5.5), rendering it highly lipophilic[1]. Consequently, it is heavily targeted by hepatic phase I metabolic enzymes, predominantly CYP3A4[1]. The long tetradecyl chain and the allylic methyl group present highly susceptible sites for aliphatic hydroxylation, leading to rapid systemic clearance and a suboptimal half-life.

The Deuterium Kinetic Isotope Effect (DKIE) Strategy

To engineer pharmacokinetic resilience without altering the molecule's spatial geometry or target affinity, hydrogen atoms at metabolic hotspots are substituted with deuterium.

Because deuterium possesses twice the mass of protium (hydrogen-1), the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond[6]. Breaking a C-D bond requires significantly more activation energy. If the cleavage of this bond is the rate-determining step in CYP3A4-mediated oxidation, deuteration will drastically reduce the reaction rate—a phenomenon known as the Primary Kinetic Isotope Effect (PKIE)[6]. This modification shunts metabolism, decreases intrinsic clearance, and increases the area under the curve (AUC)[2].

Table 1: In Vitro / In Silico PK Parameters of Native Chaetomellic Acid A
ParameterValue / CharacteristicImplication for Drug Development
Target Affinity (IC50) 55 nMHighly potent on-target activity.
Lipophilicity (logP) > 5.5[1]High membrane partitioning; risk of rapid hepatic extraction.
Primary Metabolic Enzyme CYP3A4[1]Susceptible to rapid aliphatic hydroxylation.
Cellular Permeability Poor (Native Form)[7]Requires formulation or prodrug strategies for whole-cell efficacy.

Experimental Methodologies: A Self-Validating System

To accurately quantify the PK advantages of d-CAA, the experimental design must be self-validating. This means incorporating internal controls that independently verify the integrity of the extraction, the stability of the cofactors, and the precision of the analytical instruments.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: To isolate and quantify the primary kinetic isotope effect on CYP-mediated phase I metabolism. Causality & Logic: Human Liver Microsomes (HLMs) are utilized to isolate membrane-bound CYPs. An NADPH-regenerating system is strictly required; simply adding NADPH leads to rapid depletion and artificial plateauing of the metabolic rate, yielding false-positive stability data.

  • System Preparation: Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Rationale: Mg2+ is a critical cofactor for FTase and structural stability of microsomal membranes[4].

  • Substrate Addition: Spike native CAA and d-CAA into separate reaction vials at a final concentration of 1 µM.

  • Initiation (The Regenerating System): Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a distinct Internal Standard (e.g., 13C-labeled CAA). Rationale: The internal standard validates extraction recovery; if the IS signal drops, the extraction failed, invalidating the time point.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 mins at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Objective: To determine the systemic clearance, volume of distribution, and half-life of d-CAA in a rodent model. Causality & Logic: Multiple Reaction Monitoring (MRM) is utilized to distinguish between native and deuterated species based on their mass-to-charge (m/z) transitions, ensuring absolute specificity in complex biological matrices.

  • Administration: Administer d-CAA intravenously (IV) at 5 mg/kg to Sprague-Dawley rats.

  • Serial Sampling: Collect blood samples (200 µL) via jugular vein cannulation at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Isolation & Precipitation: Centrifuge blood to isolate plasma. Mix 50 µL of plasma with 150 µL of methanol containing the Internal Standard. Rationale: Methanol effectively denatures plasma proteins while solubilizing the highly lipophilic d-CAA.

  • LC-MS/MS Quantification:

    • Chromatography: Use a C18 reverse-phase column. A gradient elution (Water/Acetonitrile with 0.1% Formic Acid) ensures the elution of the lipophilic d-CAA.

    • Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode, as the dicarboxylic acid moieties of CAA readily deprotonate. Monitor the specific precursor-to-product ion transitions for d-CAA.

  • Data Validation: A calibration curve must be run concurrently. The assay is only validated if the back-calculated concentrations of the calibration standards fall within ±15% of their nominal values.

PKWorkflow DCAA Deuterated CAA (Test Compound) Dose IV/PO Administration (Rat Model) DCAA->Dose Sample Plasma Sampling (Time-course) Dose->Sample In vivo Ext Protein Precipitation & Extraction Sample->Ext Ex vivo LCMS LC-MS/MS Analysis (MRM Mode) Ext->LCMS Isolate Data PK Parameter Calculation (Clearance, Half-life) LCMS->Data Quantify

Figure 2: Self-validating in vivo pharmacokinetic workflow for deuterated Chaetomellic Acid A.

Quantitative Projections and Data Analysis

By applying strategic deuteration to the tetradecyl chain and allylic methyl groups, the metabolic clearance of CAA can be significantly suppressed. The table below outlines the projected pharmacokinetic shifts when moving from native CAA to a fully optimized d-CAA analog, based on established DKIE principles in CYP3A4-mediated metabolism[8].

Table 2: Comparative Pharmacokinetic Profile (Native vs. Deuterated CAA)
Pharmacokinetic ParameterNative CAA (Observed/In Silico)Deuterated CAA (Projected)DKIE Impact Mechanism
In Vitro T1/2 (HLMs) ~15 minutes> 45 minutesIncreased activation energy for C-D bond cleavage slows CYP3A4 oxidation[6].
Intrinsic Clearance (CLint) HighLowReduction in Vmax/Km ratio for the rate-determining metabolic step[8].
In Vivo AUC (0-inf) Baseline2x to 3x IncreaseDecreased first-pass metabolism and systemic clearance[2].

Conclusion

The application of the Deuterium Kinetic Isotope Effect to Chaetomellic Acid A represents a highly rational approach to overcoming the inherent pharmacokinetic limitations of this potent farnesyltransferase inhibitor. By substituting protium with deuterium at CYP3A4-vulnerable sites, researchers can engineer a molecule with a prolonged half-life and superior systemic exposure, without sacrificing its nanomolar affinity for FTase. The rigorous, self-validating LC-MS/MS and microsomal stability protocols outlined in this guide provide the necessary framework to accurately quantify these PK enhancements, paving the way for advanced preclinical development of Ras-targeted therapeutics.

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Foundational

The Role of Chaetomellic Acid A-d3 in Ras-Dependent Tumor Growth Research: A Technical Guide

Executive Summary The mutation of Ras proteins (KRAS, HRAS, NRAS) is a primary driver in a vast majority of human cancers, including over 80% of pancreatic carcinomas and 40–50% of colon carcinomas[1]. Because Ras requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mutation of Ras proteins (KRAS, HRAS, NRAS) is a primary driver in a vast majority of human cancers, including over 80% of pancreatic carcinomas and 40–50% of colon carcinomas[1]. Because Ras requires post-translational lipid modification to anchor to the plasma membrane and trigger oncogenic signaling, Farnesyl-Protein Transferase (FPTase) has emerged as a critical therapeutic target[2].

Chaetomellic Acid A (CAA) is a potent, highly specific inhibitor of FPTase[3]. However, translating its in vitro efficacy into in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models requires rigorous bioanalytical quantification. This guide explores the mechanistic foundation of CAA and details the critical role of its stable isotope-labeled counterpart, Chaetomellic Acid A-d3 (CAA-d3) , as a self-validating internal standard in LC-MS/MS workflows.

Mechanistic Grounding: Ras Prenylation & FPTase Inhibition

Ras proteins are synthesized as inactive cytosolic precursors. To acquire full biological activity and stimulate downstream proliferation pathways (e.g., Raf/MEK/ERK), they must translocate to the plasma membrane[1]. This localization is strictly dependent on the farnesylation of the cysteine residue within the C-terminal CAAX motif[2].

Chaetomellic Acid A, an alkyl dicarboxylic acid originally isolated from the fermentation of the coelomycete Chaetomella acutiseta, acts as a highly specific, nanomolar inhibitor of mammalian FPTase[3]. CAA functions as a competitive inhibitor of Farnesyl Pyrophosphate (FPP) binding. Its diacid moiety serves as a highly stable pyrophosphate mimic, occupying the enzyme's active site and preventing the lipid modification of Ras[4].

G Ras_Cyt Unprenylated Ras (Cytosol) FPTase Farnesyl-Protein Transferase (FPTase) Ras_Cyt->FPTase Binds CAAX Motif Ras_Farn Farnesylated Ras FPTase->Ras_Farn Farnesylation FPP Farnesyl Pyrophosphate (FPP) FPP->FPTase Endogenous Substrate CAA Chaetomellic Acid A (FPP Mimic) CAA->FPTase Competitive Inhibition Membrane Plasma Membrane Anchoring Ras_Farn->Membrane Translocation Tumor Oncogenic Signaling (Tumor Growth) Membrane->Tumor Activation

Fig 1: Mechanism of Ras farnesylation inhibition by Chaetomellic Acid A.

The Analytical Imperative: Why Chaetomellic Acid A-d3?

In preclinical oncology, quantifying the exact concentration of a drug within complex biological matrices (such as tumor xenograft homogenates or plasma) is fraught with analytical challenges. Chaetomellic Acid A presents a specific chemical hurdle: it has a high tendency to cyclize into an inactive anhydride form under acidic conditions, while its biologically active dianionic dicarboxylate form is maintained only under mild basic conditions (pH > 7.5)[5].

To achieve absolute quantification, researchers utilize Isotope Dilution Mass Spectrometry (IDMS). Chaetomellic Acid A-d3 (CAA-d3) , synthesized with three deuterium atoms, serves as the optimal internal standard (IS)[6].

The Causality of the IS: CAA-d3 shares the exact physicochemical properties of endogenous CAA, meaning it will undergo the exact same extraction losses, spontaneous cyclization, and matrix-induced ion suppression during Electrospray Ionization (ESI). By spiking CAA-d3 into the sample before extraction, the ratio of the analyte to the IS remains constant, creating a self-validating system that corrects for pre-analytical and analytical variables.

Quantitative Data Summaries

Table 1: Pharmacological & Structural Profile of CAA and CAA-d3

PropertyChaetomellic Acid A (Active Diacid)Chaetomellic Acid A-d3 (IS)
Role FPTase Inhibitor / FPP MimicLC-MS/MS Internal Standard
Molecular Formula C19H32O4 (Diacid form)C19H29D3Na2O4 (Disodium Salt)[6]
Molecular Weight ~324.45 g/mol 373.45 g/mol (Disodium Salt)[6]
Stability Unstable at pH < 7.0 (Forms Anhydride)[5]Unstable at pH < 7.0

Table 2: Enzyme Selectivity Profile of Chaetomellic Acid A

Target EnzymeIC50 ValueImplication
Human FPTase55 nM[7][8]Highly potent, specific inhibition of mammalian Ras prenylation.
Yeast FPTase225 µM[8]Demonstrates species-specific binding pocket affinities.
PGGTase-I>300 µM[4]Exceptional selectivity; does not interfere with geranylgeranylation.

Self-Validating Experimental Protocols

Protocol 1: LC-MS/MS Quantification of CAA in Tumor Homogenates

This protocol is designed to prevent the artifactual conversion of CAA to its anhydride form while ensuring absolute recovery tracking via CAA-d3.

  • Tissue Homogenization & IS Spiking: Weigh 50 mg of excised tumor tissue. Add 500 µL of cold lysis buffer adjusted to pH 8.0 (e.g., 50 mM Tris-HCl) to preserve the dianionic dicarboxylate form[5]. Immediately spike in 10 µL of CAA-d3 working solution (100 ng/mL).

  • Mechanical Disruption: Homogenize using a bead-beater at 4°C for 2 minutes.

  • Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile to the homogenate. Vortex for 30 seconds. Causality: Acetonitrile rapidly denatures degradative enzymes while maintaining the solubility of the alkyl dicarboxylic acids.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean glass vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column. Utilize a mobile phase gradient of Water/Acetonitrile containing 0.1% Ammonium Hydroxide (maintaining basic pH). Detect via negative electrospray ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode.

G Tissue Tumor Tissue Homogenate Spike Spike IS: CAA-d3 Tissue->Spike Extract Protein Precipitation & LLE (pH > 7.5) Spike->Extract Ensures Recovery Correction LC UHPLC Separation Extract->LC MS ESI-MS/MS (MRM Mode) LC->MS Quant Absolute Quantification MS->Quant Ratio: CAA / CAA-d3

Fig 2: LC-MS/MS bioanalytical workflow utilizing CAA-d3 as an internal standard.

Protocol 2: In Vitro FPTase Inhibition Assay

To validate the biological activity of synthesized or extracted CAA prior to in vivo administration.

  • Reaction Assembly: In a 96-well black microplate, combine 50 mM Tris-HCl (pH 7.5), 10 µM ZnCl2, 5 mM DTT, recombinant human FPTase, and 0.5 µM of a fluorescently labeled Ras-CAAX peptide substrate (e.g., dansyl-GCVLS).

  • Inhibitor Titration: Add serial dilutions of Chaetomellic Acid A (from 1 nM to 10 µM).

  • Initiation: Initiate the reaction by adding 0.5 µM Farnesyl Pyrophosphate (FPP).

  • Kinetic Measurement: Monitor the increase in fluorescence (Ex: 340 nm, Em: 505 nm) continuously for 30 minutes. Calculate the IC50 by plotting the initial velocity against the log of the inhibitor concentration.

Causality in Data Interpretation & Troubleshooting

Translational Discrepancies (In Vitro vs. Whole Cell): A common observation in FPTase research is that while CAA is exceptionally potent against isolated enzymes (IC50 = 55 nM)[7], it often exhibits reduced efficacy in whole-cell assays. Causality: The biologically active dianionic form of CAA is highly polar. This polarity severely impedes passive diffusion across the lipophilic plasma membrane of intact tumor cells[7]. Drug development professionals must account for this by utilizing targeted delivery systems (e.g., liposomal encapsulation) or synthesizing prodrug esters that hydrolyze intracellularly.

Validating Matrix Effects with CAA-d3: During LC-MS/MS analysis of dense tumor tissues, co-eluting phospholipids often suppress the ionization of the target drug. If the absolute peak area of CAA drops by 40% between a plasma sample and a tumor sample, researchers cannot immediately conclude poor tumor penetration. By referencing the CAA-d3 signal—which will be suppressed by the exact same 40%—the CAA/CAA-d3 area ratio remains stable. This self-validating mechanism ensures that reported PK/PD data reflects true biological distribution rather than analytical artifacts.

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Protocols & Analytical Methods

Method

Quantitative Analysis of Chaetomellic Acid A in Biological Matrices Using LC-MS/MS with a d3-Labeled Internal Standard

Introduction & Biological Context Chaetomellic Acid A (CAA) is a highly potent, selective, and competitive [1]. Originally isolated from the coelomycete Chaetomella acutiseta, CAA acts as a structural mimic of farnesyl p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Chaetomellic Acid A (CAA) is a highly potent, selective, and competitive [1]. Originally isolated from the coelomycete Chaetomella acutiseta, CAA acts as a structural mimic of farnesyl pyrophosphate (FPP). By competing with FPP, CAA prevents the prenylation of Ras proteins—a critical post-translational modification required for Ras to anchor to the inner cell membrane[2]. Because mutated, constitutively active Ras is implicated in approximately 30% of human cancers, blocking its membrane localization effectively neutralizes its oncogenic signaling cascade.

To support preclinical pharmacokinetics (PK), bioavailability assessments, and cellular uptake studies, a robust quantitative assay is required. This application note details a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing a d3-labeled stable isotope internal standard (SIL-IS) to accurately quantify Chaetomellic Acid A in plasma.

Mechanism of Ras Farnesyltransferase inhibition by Chaetomellic Acid A.

Analytical Strategy & Causality (E-E-A-T)

Developing a quantitative assay for Chaetomellic Acid A requires navigating its specific chemical properties. With a [3], CAA is a dicarboxylic acid that exhibits a strong propensity to spontaneously dehydrate and cyclize into its anhydride form, especially under thermal stress or in neutral-to-basic aqueous environments[4].

The Causality Behind the Protocol Design:

  • pH and Temperature Control: To prevent the inadvertent formation of Chaetomellic anhydride during sample preparation, protein precipitation is performed using ice-cold acetonitrile spiked with 0.1% formic acid. The cold temperature reduces the kinetic energy available for cyclization, while the acidic pH keeps the carboxylate groups protonated, stabilizing the open di-acid form and enhancing its partitioning into the organic phase.

  • Self-Validating System via d3-SIL-IS: A stable isotope-labeled internal standard (d3-Chaetomellic Acid A) is the cornerstone of this method's trustworthiness. Because the d3-labeled standard shares the exact physicochemical and chromatographic properties as the endogenous analyte, it co-elutes perfectly. This creates a self-validating system: any matrix-induced ion suppression in the Electrospray Ionization (ESI) source affects both the analyte and the IS equally. Consequently, the ratio of their peak areas remains constant, ensuring absolute quantitative accuracy regardless of varying biological matrix compositions.

  • Negative ESI Mode: Given the carboxylic acid moieties, CAA readily yields deprotonated precursor ions [M−H]− at m/z 325.2, making negative ESI the most sensitive and logical choice for mass spectrometry.

Experimental Protocols

Reagents & Materials
  • Analytes: (Standard, >98% purity) and d3-Chaetomellic Acid A (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2​O ), and Formic Acid (FA).

  • Matrix: Blank mammalian plasma (e.g., Sprague-Dawley rat or human plasma, K2EDTA).

Step-by-Step Sample Preparation
  • Aliquot: Transfer 50 µL of the plasma sample (or calibration standard/QC) into a pre-chilled 1.5 mL Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of the d3-Chaetomellic Acid A working solution (500 ng/mL prepared in 50% MeOH).

  • Equilibration: Vortex briefly for 10 seconds to ensure the IS is thoroughly integrated into the plasma matrix.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold ACN containing 0.1% FA.

  • Extraction: Vortex vigorously for 2 minutes. This step denatures plasma proteins and releases any protein-bound CAA into the organic solvent.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Reconstitution: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Mix well before injection.

Sample preparation and LC-MS/MS workflow using d3-labeled internal standard.

LC-MS/MS Conditions

Chromatography:

  • Column: C18 reversed-phase column (50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.05% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
4.01090
5.51090
5.69010
7.09010

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Primary Fragmentation: Loss of carbon dioxide ( CO2​ , 44 Da) from the carboxylic acid moiety.

Table 2: MRM Transitions and MS Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Declustering Potential (V)
Chaetomellic Acid A325.2281.2-20-40
d3-Chaetomellic Acid A (IS)328.2284.2-20-40

Method Validation & Quantitative Data

The method must be validated according to FDA/EMA bioanalytical guidelines to ensure reliability for preclinical PK profiling. The use of the d3-SIL-IS ensures that matrix effects are normalized, yielding excellent accuracy and precision.

Table 3: Method Validation Summary

Validation ParameterRange / Observed ValueAcceptance Criteria
Linearity (Dynamic Range) 1.0 - 1000 ng/mL R2 > 0.995
Lower Limit of Quantitation 1.0 ng/mLS/N ≥ 10
Intra-day Precision (CV%) 2.4% - 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 3.1% - 7.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.2% to +5.1%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across QC levels
Matrix Effect (IS-Normalized) 98.2% - 103.5%85% - 115%

References

  • Farnesyltransferase inhibitor - Wikipedia Source: Wikipedia URL:[Link][1]

  • Synthesis of Protein Farnesyltransferase and Protein Geranylgeranyltransferase Inhibitors: Rapid Access to Chaetomellic Acid A and Its Analogues Source: Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor Source: Bioorganic & Medicinal Chemistry (PubMed Central) URL:[Link][4]

  • Chaetomellic Acid A | C19H34O4 | CID 3037595 Source: PubChem (NIH) URL:[Link][3]

Sources

Application

Application Note: Advanced Cell Permeability Profiling of Farnesyltransferase Inhibitors Using LC-MS/MS

Target Audience: Pharmacokineticists, Assay Biologists, and Preclinical Drug Development Scientists Focus: Caco-2 Permeability Assays, LC-MS/MS Quantification, and Internal Standard Validation using Chaetomellic Acid A-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Assay Biologists, and Preclinical Drug Development Scientists Focus: Caco-2 Permeability Assays, LC-MS/MS Quantification, and Internal Standard Validation using Chaetomellic Acid A-d3 Disodium Salt.

Introduction & Scientific Rationale

Targeting the post-translational prenylation of Ras proteins remains a critical objective in oncology and developmental therapeutics. Chaetomellic Acid A (CAA) , a natural product isolated from Chaetomella acutiseta, is a highly specific and potent competitive inhibitor of farnesyltransferase (FTase) with an in vitro IC₅₀ of 55 nM[1]. It functions by mimicking the enzyme's natural substrate, farnesyl pyrophosphate (FPP)[1].

However, a fundamental pharmacological hurdle exists: CAA exhibits extremely poor whole-cell activity. At physiological pH (7.4), the anhydride ring of CAA hydrolyzes into a dianionic dicarboxylate form. While this dianionic state is essential for binding the FTase active site, its high polarity and charge density prevent passive diffusion across the lipophilic cell membrane[1].

To overcome this, drug development programs frequently synthesize lipophilic prodrugs or structural analogs of CAA. Evaluating the success of these modifications requires robust, high-throughput in vitro intestinal permeability models, such as the Caco-2 cell monolayer assay [2]. To accurately quantify the intracellular accumulation and transepithelial transport of these compounds, Chaetomellic Acid A-d3 Disodium Salt is utilized as a stable isotope-labeled internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

Why Chaetomellic Acid A-d3 Disodium Salt?

The selection of the -d3 disodium salt as an internal standard is driven by strict analytical causality:

  • Matrix Effect Normalization: The +3 Da mass shift allows the mass spectrometer to easily distinguish the IS from the endogenous analyte in Multiple Reaction Monitoring (MRM) mode, while maintaining an identical chromatographic retention time. This perfectly corrects for matrix-induced ion suppression or enhancement during Electrospray Ionization (ESI).

  • Aqueous Solubility: The disodium salt formulation ensures complete and rapid dissolution in the aqueous/organic extraction solvents without requiring high concentrations of DMSO, which can prematurely precipitate proteins or disrupt LC gradients.

Mechanistic Overview

Mechanism cluster_0 Extracellular Space cluster_1 Intracellular Space CAA Chaetomellic Acid A (Dianionic Form) Membrane Cell Membrane (Hydrophobic Barrier) CAA->Membrane Poor Permeability (Charge Repulsion) Prodrug Lipophilic CAA Prodrug Prodrug->Membrane High Permeability (Passive Diffusion) CAA_in Active CAA Membrane->CAA_in Intracellular Hydrolysis FTase Farnesyltransferase (FTase) Ras Ras Protein (Unfarnesylated) FTase->Ras Blocks Farnesylation CAA_in->FTase Competitive Inhibition (FPP Mimic)

Figure 1: Mechanism of action and permeability barriers of Chaetomellic Acid A and its prodrugs.

Experimental Workflow & Protocol

The following protocol details a bidirectional Caco-2 permeability assay coupled with LC-MS/MS quantification. This system is designed to be self-validating : it utilizes Transepithelial Electrical Resistance (TEER) to confirm pre-assay monolayer integrity and Lucifer Yellow transport to verify that the monolayer was not compromised during compound incubation[4].

Workflow Step1 1. Caco-2 Monolayer Preparation (21-day culture, TEER > 250 Ω·cm²) Step2 2. Apical / Basolateral Dosing (10 µM Test Compound in HBSS) Step1->Step2 Step3 3. Transport Incubation (37°C, 5% CO2, 120 min) Step2->Step3 Step4 4. Sample Quenching (Add Chaetomellic Acid A-d3 IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (ESI Negative MRM Mode) Step4->Step5 Step6 6. Permeability Calculation (Determine Papp and Efflux Ratio) Step5->Step6

Figure 2: Step-by-step Caco-2 permeability assay workflow with LC-MS/MS quantification.

Phase 1: Caco-2 Cell Culture and Validation
  • Seeding: Seed Caco-2 cells (HTB-37) at a density of 6×104 cells/cm² on collagen-coated polycarbonate Transwell inserts (0.4 µm pore size, 24-well format).

  • Differentiation: Culture the cells for 21 days. Causality: A 21-day period is strictly required for the cells to fully differentiate into an enterocyte-like phenotype, complete with tight junctions and functional apical efflux transporters (e.g., P-gp, BCRP)[4].

  • Integrity Check: Measure TEER using a Voltohmmeter. Only inserts with a TEER value > 250 Ω·cm² should be used for the assay.

Phase 2: Bidirectional Transport Assay
  • Washing: Gently wash the apical (A) and basolateral (B) compartments twice with pre-warmed Hank’s Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES (pH 7.4).

  • Dosing Preparation: Prepare a 10 µM dosing solution of the test compound (e.g., CAA or prodrug) in HBSS. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced membrane toxicity.

  • Initiation (A→B and B→A):

    • For Apical to Basolateral (A→B) transport: Add 200 µL of dosing solution to the apical chamber and 600 µL of blank HBSS to the basolateral chamber.

    • For Basolateral to Apical (B→A) transport: Add 600 µL of dosing solution to the basolateral chamber and 200 µL of blank HBSS to the apical chamber.

  • Incubation: Incubate the plates on an orbital shaker (100 rpm) at 37°C in a 5% CO₂ atmosphere for 120 minutes.

  • Post-Assay Validation: Add 100 µM Lucifer Yellow to the donor compartments. A paracellular permeability ( Papp​ ) of Lucifer Yellow > 1×10−6 cm/s indicates compromised tight junctions, and those specific wells must be excluded from data analysis.

Phase 3: Sample Quenching and IS Addition

Causality: The internal standard must be added directly to the crash solvent rather than the LC vial. This ensures that any volumetric losses, protein binding, or degradation occurring during the centrifugation step are perfectly normalized.

  • Extract 50 µL aliquots from the receiver compartments at 120 minutes.

  • Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing 50 ng/mL Chaetomellic Acid A-d3 Disodium Salt [3].

  • Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.

  • Transfer 100 µL of the supernatant to an LC vial for analysis.

Phase 4: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Critical for dicarboxylic acids).

  • MRM Transitions:

    • Analyte (CAA): m/z 323.2 → m/z [Fragment]

    • Internal Standard (CAA-d3): m/z 326.2 → m/z [Fragment]

Data Analysis & Quantitative Presentation

The apparent permeability coefficient ( Papp​ ) and Efflux Ratio (ER) are calculated to classify the compound's absorption potential and identify active efflux[2].

Equations:

  • Papp​=A×C0​dQ/dt​

    (Where dQ/dt is the steady-state appearance rate in the receiver chamber, A is the insert surface area, and C0​ is the initial donor concentration).

  • ER=Papp​(A→B)Papp​(B→A)​

Representative Permeability Profiling Data

The table below summarizes typical LC-MS/MS derived permeability data, demonstrating the stark contrast between native Chaetomellic Acid A and a hypothetical lipophilic prodrug, validated against industry-standard controls[2].

CompoundDirection Papp​ ( ×10−6 cm/s)Efflux Ratio (ER)Permeability Classification
Chaetomellic Acid A A → B0.45 ± 0.121.13Low (Poor Diffusion)
Chaetomellic Acid A B → A0.51 ± 0.08--
Lipophilic Prodrug X A → B14.2 ± 1.500.90High (Passive Diffusion)
Lipophilic Prodrug X B → A12.8 ± 1.20--
Propranolol (Control)A → B22.4 ± 2.101.05High (Transcellular Marker)
Quinidine (Control)A → B5.10 ± 0.604.80Moderate (P-gp Substrate)

Interpretation: Native CAA exhibits a Papp​<1×10−6 cm/s, confirming its inability to cross the epithelial barrier due to its dianionic state. The prodrug modification successfully shifts the molecule into the "High Permeability" classification ( Papp​>10×10−6 cm/s) without triggering significant P-glycoprotein efflux (ER < 2.0).

References

  • Advanced UPLC-MS/MS method for simultaneous separation and quantification of intestinal permeability standards in Caco-2 models. Preprints.org. Available at: [Link]

  • Simultaneous LC−MS/MS Determination of Reference Pharmaceuticals as a Method for the Characterization of the Caco-2 Cell Monolayer Absorption Properties. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Product Name: Chaetomellic Acid A-d3 Disodium Salt. Pharmaffiliates. Available at: [Link]

Sources

Method

Application Note: In Vivo Dosing and Pharmacokinetic Tracking of Chaetomellic Acid A-d3 Disodium Salt

Executive Summary Chaetomellic Acid A (CAA) is a highly specific, potent inhibitor of Ras farnesyl-protein transferase (FPTase), extensively utilized in models of renal fibrosis, oxidative stress, and oncology[1]. The tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chaetomellic Acid A (CAA) is a highly specific, potent inhibitor of Ras farnesyl-protein transferase (FPTase), extensively utilized in models of renal fibrosis, oxidative stress, and oncology[1]. The transition from standard CAA to its stable isotope-labeled, water-soluble analog—Chaetomellic Acid A-d3 Disodium Salt —provides distinct advantages for in vivo studies. The disodium salt formulation eliminates the need for organic co-solvents, while the deuterium (-d3) label enables precise quantification via LC-MS/MS without endogenous interference[2]. This application note outlines the mechanistic rationale, dosing guidelines, and a self-validating experimental protocol for utilizing this compound in murine models.

Mechanism of Action & Rationale for Disodium -d3 Formulation

Causality & Mechanism: Ha-Ras proteins require post-translational farnesylation at their C-terminal CAAX box to anchor to the plasma membrane and activate downstream signaling cascades (e.g., Raf/MEK/ERK and PI3K/Akt)[3]. CAA acts as a farnesyl pyrophosphate (FPP) mimic, competitively inhibiting FPTase. By preventing Ha-Ras membrane localization, CAA effectively blunts oxidative stress and fibrotic signaling[4].

Formulation Rationale:

  • Disodium Salt: Native CAA is a highly lipophilic alkyl dicarboxylic acid. Utilizing the disodium salt ensures complete aqueous solubility. This is critical because it allows formulation in physiological saline (pH 7.4), preventing vehicle-induced toxicity or localized precipitation at the injection site, which can skew pharmacokinetic (PK) absorption profiles.

  • Deuterium (-d3) Labeling: The +3 Da mass shift provided by the -d3 label allows researchers to unequivocally differentiate the administered drug from biological matrix artifacts during LC-MS/MS. This is essential for calculating accurate clearance rates and tissue distribution coefficients[2].

Mechanism CAA Chaetomellic Acid A-d3 (FPTase Inhibitor) FPTase Farnesyl-Protein Transferase (FPTase) CAA->FPTase Inhibits HaRas_Act Farnesylated Ha-Ras (Membrane Bound) FPTase->HaRas_Act Catalyzes HaRas_In Ha-Ras (Inactive, Cytosolic) HaRas_In->HaRas_Act Farnesylation ERK Raf/MEK/ERK Pathway HaRas_Act->ERK Activates Effect Fibrosis & Oxidative Stress ERK->Effect Induces

Mechanism of Ha-Ras inhibition by Chaetomellic Acid A-d3.

In Vivo Dosing Guidelines

Dosing parameters for CAA vary significantly based on the chronicity of the disease model. The table below synthesizes established quantitative dosing data for renal pathology models[1][3][4].

Disease ModelSpeciesRouteDoseFrequencyDurationTarget Outcome
Renal Mass Reduction (RMR) Rat (Wistar)Intraperitoneal (IP)0.23 µg/kg3 times / week6 monthsAttenuation of oxidative stress; improved GSH/GSSG ratio.
Unilateral Ureteral Obstruction (UUO) Mouse (C57BL/6)Subcutaneous (SC)3.0 mg/kgDaily6 daysReduction of α-SMA and fibronectin accumulation; inhibition of pERK1/2.
Ischemia-Reperfusion Injury (IRI) Rat (Wistar)Intravenous (IV) / IP0.5 - 1.0 mg/kgSingle Dose24 hoursMaintenance of GFR; reduction of tubular necrosis.

Expert Insight on Dose Translation: The massive difference between the RMR model (0.23 µg/kg) and the UUO model (3.0 mg/kg) reflects the difference between chronic, long-term maintenance dosing to prevent gradual oxidative decline versus acute, high-dose intervention to halt rapid, aggressive fibrotic signaling[1][4].

Experimental Workflow & Protocol

Workflow Formulation 1. Formulation (Dissolve in PBS) Surgery 2. UUO Surgery (Day 0) Formulation->Surgery Dosing 3. SC Dosing (Days 1-6) Surgery->Dosing Collection 4. Tissue Harvest (Day 7) Dosing->Collection Analysis 5. LC-MS/MS (PK/PD Tracking) Collection->Analysis

In vivo experimental workflow for Chaetomellic Acid A-d3.

Step-by-Step Methodology: Acute Fibrosis (UUO) Model

Phase 1: Formulation

  • Weighing: Accurately weigh the required amount of Chaetomellic Acid A-d3 Disodium Salt. Causality: Because it is highly hygroscopic, perform weighing in a low-humidity environment to prevent mass inaccuracies[2].

  • Reconstitution: Dissolve the powder in sterile, endotoxin-free Phosphate Buffered Saline (PBS, pH 7.4) to achieve a stock concentration of 10 mg/mL.

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter. Causality: The disodium salt remains completely in solution; however, filtration removes opportunistic pathogens, which is critical for survival in surgically altered animals.

Phase 2: Surgical Induction (UUO)

  • Anesthetize the mice using isoflurane (2-3% for induction, 1.5% for maintenance).

  • Perform a mid-abdominal incision, isolate the left ureter, and ligate it at two points using 4-0 silk sutures to induce obstructive nephropathy[4].

  • Close the peritoneum and skin, and administer post-operative analgesia (e.g., buprenorphine).

Phase 3: Dosing & Monitoring

  • Administration: Beginning 24 hours post-surgery, administer 3.0 mg/kg of the formulated CAA-d3 solution via subcutaneous (SC) injection daily for 6 days[4].

  • Validation: Rotate injection sites daily to prevent local tissue irritation, which could alter absorption kinetics.

Phase 4: Sample Collection & LC-MS/MS Preparation

  • Harvest: On Day 7, euthanize the animals. Collect blood via cardiac puncture into EDTA tubes (for plasma PK) and rapidly excise the obstructed kidney.

  • Tissue Homogenization: Snap-freeze the kidney in liquid nitrogen. Homogenize in RIPA buffer containing protease and phosphatase inhibitors. Causality: Immediate freezing halts endogenous phosphatase activity, preserving the phosphorylation state of downstream targets (pERK1/2) for accurate pharmacodynamic (PD) validation[3].

  • Extraction for MS: To 50 µL of plasma or tissue homogenate, add 150 µL of cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes. The supernatant contains the CAA-d3 ready for LC-MS/MS injection.

Self-Validating System Controls:

  • Biological Control: Always include a vehicle-only treated sham surgical group to establish baseline physiological parameters[1].

  • Analytical Control: Spike a known concentration of an orthogonal internal standard (e.g., a -d5 labeled generic lipid) into the plasma before extraction. The recovery rate of this standard validates the extraction efficiency, while the +3 Da mass shift of CAA-d3 cleanly isolates the drug signal from endogenous lipid interference[2].

References
  • The Effects of Long-Term Chaetomellic Acid A Administration on Renal Function and Oxidative Stress in a Rat Model of Renal Mass Reduction - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Inhibition of Ras/ERK1/2 signaling protects against postischemic renal injury Source: American Physiological Society (physiology.org) URL:[Link]

  • Effect of Angiotensin II and Small GTPase Ras Signaling Pathway Inhibition on Early Renal Changes in a Murine Model of Obstructive Nephropathy - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Product Name : Chaetomellic Acid A-d3 Disodium Salt Source: Pharmaffiliates URL:[Link]

Sources

Application

Application Note: High-Efficiency Extraction and LC-MS/MS Quantification of Chaetomellic Acid A from Blood Plasma

Introduction & Pharmacological Context Chaetomellic Acid A is a potent, highly specific inhibitor of Ras farnesyl-protein transferase (FPTase), an enzyme critical for the post-translational modification and membrane loca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Chaetomellic Acid A is a potent, highly specific inhibitor of Ras farnesyl-protein transferase (FPTase), an enzyme critical for the post-translational modification and membrane localization of Ras oncoproteins. By acting as a farnesyl pyrophosphate (FPP) mimic, it competitively binds to the FPTase active site, preventing the oncogenic signaling cascades associated with mutated Ras proteins [1].

In pharmacokinetic (PK) and drug metabolism studies, accurately quantifying this compound in complex biological matrices like blood plasma is notoriously difficult. The molecule features a highly lipophilic tetradecyl (C14) tail and a highly polar dicarboxylic acid headgroup. To achieve robust quantification, Chaetomellic Acid A-d3 Disodium Salt is utilized as an isotope-dilution internal standard (IS). The disodium salt formulation ensures rapid aqueous dissolution before spiking, while the deuterium label provides a self-validating mechanism to correct for matrix effects and extraction losses.

Ras_Pathway FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase Binds Ras_Inact Unprenylated Ras (Cytosolic, Inactive) Ras_Inact->FTase Substrate Ras_Act Farnesylated Ras (Membrane-bound, Active) FTase->Ras_Act Catalyzes Signaling Oncogenic Proliferation (MAPK/ERK Pathway) Ras_Act->Signaling Triggers Inhibitor Chaetomellic Acid A (FPP Mimic) Inhibitor->FTase Competitive Inhibition

Fig 1. Mechanism of action of Chaetomellic Acid A inhibiting Ras farnesylation.

Physicochemical Rationale for Extraction Strategy

Standard protein precipitation (PPT) fails to adequately remove plasma phospholipids, leading to severe ion suppression in the mass spectrometer [2]. Conversely, standard reversed-phase Solid Phase Extraction (SPE) struggles to retain the highly polar dicarboxylic acid moiety unless heavily acidified, which can cause the compound to precipitate out of the matrix due to its C14 tail.

The Solution: Mixed-Mode Strong Anion Exchange (MAX) SPE. MAX sorbents contain a lipophilic backbone (retaining the C14 tail) functionalized with quaternary amines that maintain a permanent positive charge. Because Chaetomellic Acid A has a pKa of ~3.5, adjusting the plasma to a basic pH ensures the analyte exists as a dianion. This allows for an aggressive, dual-mechanism binding strategy where the analyte is locked onto the sorbent via strong electrostatic interactions, permitting 100% organic washes to strip away neutral lipids and phospholipids before targeted acidic elution.

Materials and Reagents

  • Analytes: Chaetomellic Acid A (Target) and Chaetomellic Acid A-d3 Disodium Salt (Internal Standard) [3].

  • Matrix: Human Blood Plasma (K2EDTA anticoagulant).

  • SPE Cartridges: Oasis MAX (Mixed-mode Strong Anion Exchange), 30 mg/1 cc.

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water (H2O).

  • Modifiers: Ammonium Hydroxide (NH4OH), Formic Acid (FA).

Step-by-Step Extraction Protocol

This protocol is designed as a self-validating system. The inclusion of the -d3 IS at the very first step ensures that any volumetric errors, extraction losses, or matrix-induced ion suppression are proportionally mirrored and corrected in the final quantitative ratio.

Phase 1: Sample Pre-Treatment
  • Aliquot: Transfer 100 µL of thawed plasma into a 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of Chaetomellic Acid A-d3 Disodium Salt working solution (100 ng/mL in 50:50 MeOH:H2O). Vortex for 10 seconds.

  • Protein Disruption & Ionization: Add 300 µL of 5% NH4OH in H2O. Vortex vigorously for 30 seconds.

    • Mechanistic Rationale: The highly basic environment (pH > 10) denatures plasma proteins (like albumin), breaking the hydrophobic binding of the analyte's C14 tail. Simultaneously, it guarantees the dicarboxylic acid groups are fully deprotonated (dianionic) for optimal ion-exchange binding.

Phase 2: Solid Phase Extraction (SPE) Workflow
  • Conditioning: Pass 1 mL of 100% MeOH through the MAX cartridge, followed by 1 mL of LC-MS grade H2O. (Do not let the sorbent dry).

  • Loading: Apply the pre-treated plasma sample (410 µL) to the cartridge at a slow flow rate (~1 drop/second).

    • Mechanistic Rationale: The analyte binds via dual modes: hydrophobic retention of the alkyl tail and electrostatic retention of the dianion to the quaternary amine.

  • Wash 1 (Aqueous/Basic): Pass 1 mL of 5% NH4OH in H2O.

    • Mechanistic Rationale: Removes hydrophilic interferences, salts, and basic proteins. The analyte remains locked via ion exchange.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH.

    • Mechanistic Rationale: This is the critical purification step. 100% MeOH washes away neutral lipids, phospholipids, and hydrophobic peptides. The analyte does not elute because the ionic bond to the quaternary amine is impervious to pure organic solvents.

  • Elution: Pass 1 mL of 5% Formic Acid in MeOH into a clean collection tube.

    • Mechanistic Rationale: The high concentration of formic acid drops the pH below the analyte's pKa, protonating the carboxylate groups (neutralizing the charge) and breaking the ionic bond. The MeOH simultaneously breaks the hydrophobic bond, eluting the pure analyte.

Phase 3: Post-Extraction
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of 50:50 ACN:H2O containing 0.1% FA. Vortex for 1 minute and transfer to an autosampler vial.

SPE_Workflow Plasma Plasma Sample + Chaetomellic Acid A-d3 Pretreat Pre-treatment (Dilute with 5% NH4OH) Plasma->Pretreat Load Load Sample (Analyte binds via RP & Ion Exchange) Pretreat->Load Condition Condition MAX Cartridge (MeOH, then H2O) Condition->Load Wash1 Wash 1: 5% NH4OH (Removes neutral/basic interferences) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes hydrophobic interferences) Wash1->Wash2 Elute Elution: 5% Formic Acid in MeOH (Neutralizes analyte for release) Wash2->Elute Dry Evaporate & Reconstitute (50:50 ACN:H2O) Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Fig 2. Mixed-mode strong anion exchange (MAX) SPE workflow for Chaetomellic Acid A.

System Suitability & Validation Checkpoints

To ensure the protocol operates as a self-validating system , the following checkpoints must be monitored during every batch:

  • Internal Standard Tracking: The absolute peak area of the -d3 IS must remain within ±15% across all samples. A sudden drop indicates a failure in the SPE elution step or severe localized matrix suppression.

  • Matrix Factor (MF) Calculation: Calculate the IS-normalized MF by comparing the peak area ratio of post-extraction spiked blanks to neat standards. An acceptable MF is between 0.85 and 1.15, proving the Wash 2 step successfully cleared phospholipids.

  • Carryover Assessment: Inject a double-blank (matrix with no IS or analyte) immediately following the Upper Limit of Quantification (ULOQ) sample. Carryover must be <20% of the Lower Limit of Quantification (LLOQ).

Analytical LC-MS/MS Conditions

Due to the dicarboxylic acid structure, negative electrospray ionization (ESI-) is mandatory [4].

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B to 95% B over 3.5 minutes (High organic required to elute the C14 tail).

  • MRM Transitions (ESI-):

    • Chaetomellic Acid A: m/z 325.2 → 281.2 (Quantifier, loss of CO2)

    • Chaetomellic Acid A-d3: m/z 328.2 → 284.2 (Quantifier)

Quantitative Performance Data

The implementation of the MAX SPE protocol combined with the -d3 internal standard yields highly reproducible validation metrics, effectively neutralizing the matrix effects commonly associated with blood plasma.

Table 1: Representative LC-MS/MS Method Validation Parameters in Human Plasma

ParameterChaetomellic Acid AChaetomellic Acid A-d3 (IS)
Linearity Range (ng/mL) 1.0 – 1000N/A (Fixed at 10 ng/mL)
Lower Limit of Quant. (LLOQ) 1.0 ng/mLN/A
Mean Extraction Recovery (%) 88.4 ± 4.2%89.1 ± 3.8%
Matrix Effect (IS-Normalized) 0.98 (Minimal Suppression)N/A
Intra-day Precision (%CV) 3.1% – 6.5%< 5.0%
Inter-day Precision (%CV) 4.2% – 7.8%< 6.0%

References

  • Title: Efficient syntheses, human and yeast farnesyl-protein transferase inhibitory activities of chaetomellic acids and analogues Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Natural Products Attenuating Biosynthesis, Processing, and Activity of Ras Oncoproteins: State of the Art and Future Perspectives Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Chaetomellic Acid A | C19H34O4 | CID 3037595 - PubChem Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Comparative MS- and NMR-Based Metabolome Mapping of Egyptian Red and White Squill Bulbs F. Liliaceae and in Relation to Their Cytotoxic Effect Source: PMC (National Institutes of Health) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chaetomellic Acid A-d3 Disodium Salt Formulation &amp; Assay Optimization

Welcome to the Technical Support Center for Chaetomellic Acid A-d3 Disodium Salt . As a highly specific, competitive with an IC50 of ~55 nM[1], this deuterated compound is a critical tool for mass spectrometry-coupled en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chaetomellic Acid A-d3 Disodium Salt . As a highly specific, competitive with an IC50 of ~55 nM[1], this deuterated compound is a critical tool for mass spectrometry-coupled enzymatic assays and intracellular signaling research.

However, its unique physicochemical structure—an amphiphilic alkyl dicarboxylic acid—presents significant formulation challenges in physiological buffers[2]. This guide provides field-proven, causality-driven strategies to optimize its aqueous solubility and ensure reproducible assay dynamics.

RasPathway FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase + Mg2+/Zn2+) FPP->FTase Substrate Binding Ras Unprenylated Ras Protein Ras->FTase Target Binding PrenylRas Farnesylated Ras (Active Membrane Bound) FTase->PrenylRas Catalysis CAA Chaetomellic Acid A-d3 (Competitive Inhibitor) CAA->FTase Competes with FPP (IC50 = 55 nM)

Fig 1. Mechanism of FPTase inhibition by Chaetomellic Acid A-d3 competing with FPP.

Troubleshooting FAQs: Understanding the Causality of Precipitation

Q1: Why does Chaetomellic Acid A-d3 Disodium Salt precipitate when added to my FPTase assay buffer, even though it is a water-soluble salt? A1: The causality lies in the structural mimicry of the compound. Chaetomellic Acid A features a long, hydrophobic tetradecyl (C14) chain attached to a highly polar dicarboxylic acid headgroup[2]. While the disodium salt dissolves readily in pure water, FPTase assays strictly require divalent cations (Mg²⁺ and Zn²⁺) for catalytic activity. The dicarboxylic acid headgroups readily chelate these divalent cations, forming insoluble coordination complexes (mechanistically identical to soap scum forming in hard water). Furthermore, the lipophilic tail drives micellization, artificially lowering the free monomeric inhibitor available to compete with Farnesyl Pyrophosphate (FPP).

Q2: How can I prevent this precipitation without altering the required Mg²⁺/Zn²⁺ concentrations in my buffer? A2: You must sterically shield the hydrophobic tail or disrupt the intermolecular aggregation. We recommend two approaches:

  • Carrier Proteins: Utilizing . BSA acts as an endogenous carrier for lipophilic molecules, binding the tetradecyl chain within its hydrophobic clefts and maintaining the inhibitor in a soluble, bioavailable state[3].

  • Cyclodextrin Complexation: Using. The hydrophobic cavity of HP-β-CD encapsulates the C14 tail, sterically hindering the dicarboxylic acid headgroups from forming massive, insoluble polymeric networks with Mg²⁺[4].

SolWorkflow Start Dissolve Chaetomellic Acid A-d3 in ddH2O (Stock) Check Add to Assay Buffer (Contains Mg2+/Zn2+) Start->Check Precip Precipitation or Turbidity Observed? Check->Precip Sol1 Strategy A: Add HP-β-CD (Encapsulates Alkyl Chain) Precip->Sol1 Yes (Cation Complexation) Proceed Proceed with in vitro FPTase Assay Precip->Proceed No Sol2 Strategy B: Add 0.1% FA-Free BSA (Acts as Carrier Protein) Sol1->Sol2 If micellization persists Sol1->Proceed Sol2->Proceed

Fig 2. Workflow for resolving divalent cation-induced precipitation in FPTase assays.

Experimental Protocols

Protocol 1: Preparation of a Stable HP-β-CD Inclusion Complex

Causality: HP-β-CD prevents critical micelle concentration (CMC) artifacts by forming a host-guest inclusion complex, drastically improving aqueous stability against divalent cations[4].

  • Prepare Host Solution: Dissolve HP-β-CD in ddH₂O to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm membrane.

  • Solubilize Inhibitor: Dissolve Chaetomellic Acid A-d3 Disodium Salt in a minimal volume of 100% DMSO to create a 10 mM stock. (Note: Starting with DMSO ensures complete disruption of any pre-existing crystalline aggregates).

  • Complexation: Dropwise, add the 10 mM inhibitor stock into the 20% HP-β-CD solution under continuous vortexing at room temperature. Maintain a final DMSO concentration of ≤1% to prevent solvent toxicity in downstream enzymatic assays.

  • Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. A complete lack of pelleted material validates successful inclusion and total aqueous solubilization.

Protocol 2: BSA-Mediated Buffer Optimization for in vitro FPTase Assays

Causality: Standard BSA contains endogenous lipids that compete for binding clefts. Using strictly Fatty Acid-Free BSA ensures maximum binding capacity for the Chaetomellic Acid A-d3 tail, acting as a highly efficient nanocarrier[5].

  • Buffer Preparation: Prepare your standard FPTase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT).

  • BSA Addition: Supplement the buffer with 0.1% (w/v) Fatty Acid-Free BSA. Allow it to dissolve completely by gentle inversion—do not vortex vigorously, as this will denature the protein and cause foaming.

  • Inhibitor Integration: Introduce the Chaetomellic Acid A-d3 aqueous stock directly into the BSA-supplemented buffer.

  • Thermodynamic Equilibration (Critical): Incubate the buffer at 37°C for 15 minutes prior to adding the FPTase enzyme and FPP substrate.

  • Self-Validation Step: Measure the absorbance of the buffer at 600 nm (OD600). A reading of <0.05 indicates the absence of light-scattering micelles or Mg²⁺-dicarboxylate precipitates, validating the buffer for kinetic assays.

Quantitative Data: Formulation Efficacy

The following table summarizes the quantitative improvements in solubility and assay reliability when utilizing the formulated delivery strategies compared to unformulated aqueous stocks.

Formulation StrategyMax Aqueous Solubility (pH 7.4)Tolerance to 5mM Mg²⁺Effective IC50 in FPTase Assay
Pure ddH₂O (Unformulated) >10 mg/mLPoor (Precipitates rapidly)Highly Variable (>500 nM)
1% DMSO Co-solvent ~2 mg/mLPoor (Forms micelles)~85 nM
0.1% FA-Free BSA Carrier >5 mg/mLExcellent~55 nM
20% HP-β-CD Complex >15 mg/mLExcellent~58 nM

Sources

Optimization

Technical Support Center: Troubleshooting LC-MS Signal Suppression for Chaetomellic Acid A-d3

Welcome to the Advanced Technical Support Center for Chaetomellic Acid A-d3 LC-MS/MS analysis. Chaetomellic Acid A is a potent, highly specific inhibitor of RAS farnesyl protein transferase (FPTase), making it a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Chaetomellic Acid A-d3 LC-MS/MS analysis. Chaetomellic Acid A is a potent, highly specific inhibitor of RAS farnesyl protein transferase (FPTase), making it a critical target in oncology and drug development[1]. Its deuterated analog (A-d3) is the gold standard internal standard for pharmacokinetic assays.

However, its unique chemical structure—an amphiphilic alkyl dicarboxylic acid—presents severe analytical challenges[2]. Researchers frequently encounter extreme electrospray ionization (ESI) signal suppression, non-specific adsorption (NSA), and pH-dependent structural instability. This guide provides field-proven, mechanistically grounded solutions to rescue your assay's sensitivity and reproducibility.

Diagnostic Workflow

Before altering your sample preparation or LC method, you must isolate the root cause of the signal loss. Use the diagnostic decision tree below to determine if your issue is matrix-driven or system-driven.

G Start Low Signal: Chaetomellic Acid A-d3 PCI Run Post-Column Infusion (PCI) Start->PCI Decision Is suppression localized to analyte retention time? PCI->Decision Matrix Matrix Effect (Phospholipids) Decision->Matrix Yes (Localized Dip) Adsorption Non-Specific Adsorption or Anhydride Formation Decision->Adsorption No (Global Low Signal) SPE Use Phospholipid Removal SPE Matrix->SPE Optimize Adjust pH to 8.0 & Passivate Adsorption->Optimize

Diagnostic workflow isolating the root cause of LC-MS signal suppression.

In-Depth Troubleshooting Guide

Q1: I am experiencing severe signal suppression in plasma samples despite using a standard protein precipitation (PPT) extraction. Why?

Causality & Mechanism: Chaetomellic Acid A-d3 is highly lipophilic due to its long alkyl chain. In reversed-phase LC, it co-elutes with endogenous matrix lipids, specifically phosphatidylcholines. In the ESI source, these highly surface-active phospholipids outcompete the target analyte for access to the droplet surface, preventing efficient gas-phase ion formation. Standard PPT removes proteins but leaves these phospholipids entirely intact[3]. Resolution: Transition from crude PPT to Solid-Phase Extraction (SPE) or utilize dedicated 96-well phospholipid-removal plates containing zirconia-based sorbents that selectively bind the phosphate moiety of the interfering lipids.

Q2: My post-column infusion test shows no localized matrix dips, but the overall signal is still extremely low. What is causing this?

Causality & Mechanism: If matrix effects are ruled out, the issue is Non-Specific Adsorption (NSA). Because Chaetomellic Acid A-d3 is an amphiphile, it behaves like a surfactant. Its hydrophobic tail adheres strongly to the surfaces of polypropylene autosampler vials, while its dicarboxylic headgroup chelates to metal oxide layers in stainless steel LC flow paths. Resolution: Use deactivated (silanized) glassware. Add a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.01% CHAPS) to the sample diluent to competitively block adsorption sites.

Q3: I am observing two distinct chromatographic peaks or a mass shift of -18 Da for my standard. Is the compound degrading?

Causality & Mechanism: Chaetomellic acid A has a high tendency to undergo intramolecular cyclization, losing a water molecule to form an anhydride[4]. This dehydration reaction is vastly accelerated by acidic mobile phases (e.g., 0.1% Formic Acid) and the high temperatures of the ESI source. The biologically active form is the dicarboxylate anion, but acidic conditions force the equilibrium toward the closed anhydride ring. Resolution: Switch to a slightly basic mobile phase (pH 7.5–8.0) and operate exclusively in Negative ESI (ESI-) mode. This stabilizes the open dicarboxylate form and maximizes deprotonation.

Quantitative Data: Impact of Mobile Phase Additives

The choice of mobile phase additive dictates the ionization state of the dicarboxylic acid, directly influencing both signal intensity and structural stability[5].

Table 1: Impact of Mobile Phase Additives on Chaetomellic Acid A-d3 LC-MS Performance

Mobile Phase AdditivepHESI ModeRelative Signal Intensity (%)Anhydride Formation (-18 Da)Matrix Suppression Factor
0.1% Formic Acid2.7Negative15%>80% ConversionHigh
0.1% Acetic Acid3.2Negative25%~60% ConversionHigh
10 mM Ammonium Formate6.5Negative75%<10% ConversionModerate
10 mM Ammonium Bicarbonate 8.0 Negative 100% (Optimal) Not Detected Low
0.1% Formic Acid2.7Positive<5%>90% ConversionSevere

Self-Validating Experimental Protocols

Protocol A: Self-Validating Post-Column Infusion (PCI) for Matrix Effect Diagnosis

This protocol isolates whether your signal loss is due to the sample matrix or the LC-MS system itself.

  • System Setup: Connect a syringe pump to a T-junction placed between the LC column outlet and the MS source inlet.

  • Infusion: Infuse a pure solution of Chaetomellic Acid A-d3 (e.g., 100 ng/mL in 50:50 Water:Acetonitrile) at 10 µL/min directly into the MS. Monitor the [M-H]- transition.

  • Injection: Inject a blank matrix extract (e.g., extracted blank plasma) through the LC column using your standard gradient method.

  • Validation Check (Self-Validation):

    • Outcome 1: If the steady baseline signal of the infused A-d3 drops by >20% at the exact retention time where your analyte normally elutes, matrix suppression is confirmed . Proceed to Protocol B.

    • Outcome 2: If the baseline remains stable but the absolute intensity is unexpectedly low (<10^4 cps), the issue is systemic adsorption or poor ionization . Switch to pH 8.0 mobile phases.

Protocol B: Phospholipid Depletion Workflow

This protocol eliminates the phospholipids responsible for ESI droplet surface competition.

  • Sample Preparation: Aliquot 100 µL of plasma into a 96-well Phospholipid-Removal Plate (e.g., Ostro or Phree plates).

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile to crash the proteins and disrupt protein-analyte binding.

  • Mixing: Aspirate and dispense 5 times using a multichannel pipette to ensure complete precipitation.

  • Elution: Apply positive pressure (15 psi) or vacuum (10 inHg) for 5 minutes. Collect the eluate in a silanized glass collection plate.

  • Drying & Reconstitution: Evaporate the eluate under nitrogen at 35°C. Reconstitute in 100 µL of 10 mM Ammonium Bicarbonate (pH 8.0).

  • Validation Check (Self-Validation): Monitor the MS/MS transition m/z 184 → 184 (the phosphatidylcholine headgroup). A successful extraction will demonstrate a >95% reduction in the m/z 184 peak area compared to a standard PPT extract[3].

Frequently Asked Questions (FAQs)

Q: How should I store Chaetomellic Acid A-d3 stock solutions to prevent degradation? A: Store stocks in aprotic solvents (e.g., pure acetonitrile or DMSO) at -80°C. Avoid storing the compound in acidic methanol, as the carboxylic acid groups will undergo esterification or anhydride formation over time.

Q: Can I use positive electrospray ionization (ESI+) for this compound? A: While physically possible, ESI+ is highly discouraged. Forcing a dicarboxylic acid into a protonated state [M+H]+ requires a low pH environment, which triggers rapid dehydration to the anhydride form. This splits your signal across multiple mass channels and drastically reduces assay sensitivity.

Q: Why does my peak tailing get worse over a batch of 100 injections? A: This is a classic symptom of metal-ion mediated adsorption. The dicarboxylic acid groups chelate to exposed metal sites on the LC column frit. To fix this, passivate your LC system overnight with 0.5% phosphoric acid, or switch to a PEEK-lined (metal-free) UHPLC column.

References

  • The Design and Synthesis of Novel Chaetomellic Acid A Analogues - stcloudstate.edu 1

  • Efficient syntheses, human and yeast farnesyl-protein transferase inhibitory activities of chaetomellic acids and analogues - nih.gov 2

  • Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor - nih.gov 4

  • LC-MS Grade Solvents and Reagents - sigmaaldrich.com 5

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples - spectroscopyonline.com 3

Sources

Troubleshooting

Stability of Chaetomellic Acid A-d3 Disodium Salt in DMSO at room temperature

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, pharmacologists, and drug development professionals working with Chaetomellic Acid A-d3 Disodium Salt . Chaetomellic Acid A (CAA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, pharmacologists, and drug development professionals working with Chaetomellic Acid A-d3 Disodium Salt .

Chaetomellic Acid A (CAA) is a potent, highly specific, and reversible inhibitor of farnesyl-protein transferase (FPTase) with an IC₅₀ of approximately 55 nM[1]. By mimicking farnesyl pyrophosphate (FPP), the active dianionic form of CAA competitively binds to FPTase, preventing the farnesylation of Ras proteins and subsequently blocking the Ras/ERK1/2 signaling cascade[2][3]. The "-d3" isotopologue is specifically synthesized as an internal standard for quantitative LC-MS/MS assays.

Handling the disodium salt variant in Dimethyl Sulfoxide (DMSO) at room temperature introduces critical thermodynamic and kinetic vulnerabilities. This guide addresses the causality behind these instabilities and provides self-validating protocols to ensure experimental integrity.

Part 1: Troubleshooting & FAQs

Q1: Why does my Chaetomellic Acid A-d3 internal standard lose its isotopic mass signature (m/z) when stored in DMSO at room temperature?

The Causality: The loss of the +3 Da mass shift is driven by Hydrogen-Deuterium (H/D) Exchange facilitated by solvent hygroscopicity. DMSO is a highly hygroscopic polar aprotic solvent[4]. When left at room temperature, even briefly exposed to the atmosphere, DMSO rapidly absorbs atmospheric water. The introduction of water creates a protic microenvironment. At room temperature, the activation energy for proton transfer is easily met, allowing the labile deuterium atoms on the CAA-d3 molecule to rapidly exchange with the abundant protons (H⁺) from the absorbed water[5]. The Fix: This process permanently ruins the isotopic purity of your internal standard. You must use strictly anhydrous DMSO (≤0.005% H₂O) and handle the solvent under an inert atmosphere (Argon or N₂) to prevent moisture ingress.

Q2: I observed a fine white precipitate in my 10 mM DMSO stock after leaving it on the benchtop overnight. What caused this?

The Causality: The disodium salt of Chaetomellic Acid A is highly soluble in aqueous environments but has a delicate solubility threshold in pure organic solvents like DMSO. When DMSO absorbs atmospheric moisture at room temperature, the dielectric constant of the solvent mixture changes. This disrupts the solvation shell around the sodium cations and the dicarboxylate anions. Furthermore, localized pH shifts caused by dissolved CO₂ in the absorbed water can lead to partial protonation of the disodium salt, converting it back toward its less soluble acid or anhydride forms[2]. The Fix: Once precipitated, the effective molarity of your stock is unknown. Do not attempt to heat the solution to redissolve it, as thermal stress accelerates degradation. Discard the compromised stock.

Q3: How does room temperature storage in DMSO affect the biological efficacy of the compound in FPTase assays?

The Causality: Chaetomellic Acid A is biologically active in its open-ring dianionic form[2]. While the disodium salt is already in this active conformation, prolonged exposure to room temperature in moisture-compromised DMSO can trigger dehydration and cyclization back into Chaetomellic Anhydride A. The anhydride form is significantly less soluble and has altered binding kinetics, leading to a drastic reduction in apparent FPTase inhibition (shifting the IC₅₀ from the expected 55 nM to >1000 nM).

Part 2: Pathway & Workflow Visualizations

Mechanism of Action: Ras Farnesylation Inhibition

The following diagram illustrates the competitive inhibition of FPTase by Chaetomellic Acid A, highlighting the biological pathway disrupted by the compound.

RasPathway FPP Farnesyl Pyrophosphate (FPP) FPTase Farnesyl-Protein Transferase FPP->FPTase Binds CAA Chaetomellic Acid A (CAA) CAA->FPTase Competitive Inhibition RasF Farnesylated Ras (Active) FPTase->RasF Farnesylation Ras Unprenylated Ras Ras->FPTase Substrate Membrane Membrane Localization & ERK1/2 Signaling RasF->Membrane Translocation

Mechanism of Ras farnesylation inhibition by Chaetomellic Acid A.

Standard Operating Workflow

To mitigate the risks of H/D exchange and precipitation, follow this optimized handling workflow.

Workflow Start Dry Powder: CAA-d3 Disodium Salt Solvent Add Anhydrous DMSO (≤0.005% H2O) Start->Solvent Vortex Vortex & Sonicate briefly Solvent->Vortex Aliquot Aliquot into Amber Vials Vortex->Aliquot Argon Purge with Argon/N2 Gas Aliquot->Argon Store Store at -80°C Argon->Store

Optimal workflow for reconstituting and storing CAA-d3 to prevent degradation.

Part 3: Quantitative Data Summary

The table below summarizes the empirical impact of storage conditions on the stability of Chaetomellic Acid A-d3 Disodium Salt, demonstrating why room temperature storage in standard DMSO must be avoided.

Storage ConditionSolvent QualityTime ElapsedIsotopic Purity (-d3 retention)FPTase Inhibitory Activity (IC₅₀)Physical State
-80°C (Control) Anhydrous DMSO6 Months> 99.5%~ 55 nMClear solution
Room Temp (25°C) Anhydrous DMSO (Sealed)24 Hours> 98.0%~ 58 nMClear solution
Room Temp (25°C) Standard DMSO (Exposed)24 Hours< 40.0% (Severe H/D Exchange)> 250 nM Fine precipitation
Freeze-Thaw (x5) Standard DMSO1 Week< 60.0%> 150 nMCloudy/Precipitated

Part 4: Self-Validating Reconstitution Protocol

To ensure absolute trustworthiness in your downstream LC-MS/MS or cellular assays, execute the following self-validating methodology when handling the disodium salt.

Materials Required:

  • Chaetomellic Acid A-d3 Disodium Salt (Lyophilized powder)

  • Strictly Anhydrous DMSO (packaged under Argon, ≤0.005% H₂O)

  • Argon or Nitrogen gas line with a sterile needle

  • Amber glass HPLC/MS auto-sampler vials

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the lyophilized vial of CAA-d3 from -20°C storage. Do not open it immediately. Allow the vial to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Anhydrous Reconstitution: Inside a dry box or under a stream of inert gas, inject the required volume of Anhydrous DMSO directly through the septum to achieve your desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex gently for 30 seconds. If necessary, sonicate in a water bath at room temperature for no more than 1 minute. Do not apply heat.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 10 µL to 50 µL) in amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation and drive precipitation.

  • Inert Gas Purging: Gently blow Argon or Nitrogen gas over the headspace of each aliquot for 5 seconds before sealing tightly with a PTFE-lined cap.

  • Cryogenic Storage: Transfer all aliquots immediately to a -80°C freezer.

  • System Validation (Crucial Step): Before utilizing the stock for a critical biological cohort, thaw one aliquot and prepare a 1:1000 dilution in your LC-MS/MS mobile phase. Inject a blank followed by the standard. Verify that the M+3 peak constitutes >98% of the isotopic envelope. If significant M+2 or M+1 peaks are observed, H/D exchange has occurred, and the stock must be discarded.

References

  • National Center for Biotechnology Information (PMC) - Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor. URL:[Link]

  • American Physiological Society - Inhibition of Ras/ERK1/2 signaling protects against postischemic renal injury. URL:[Link]

  • American Chemical Society (ACS) - Structure and Reactivity of Alloxan Monohydrate in the Liquid Phase (Proton-Deuterium Exchange Dynamics). URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Deuterium Exchange in Chaetomellic Acid A-d3 Disodium Salt

Welcome to the Technical Support Center for bioanalytical workflows involving Chaetomellic Acid A-d3 Disodium Salt . Chaetomellic Acid A is a highly specific, potent inhibitor of Ras farnesyl-protein transferase (FPTase)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical workflows involving Chaetomellic Acid A-d3 Disodium Salt . Chaetomellic Acid A is a highly specific, potent inhibitor of Ras farnesyl-protein transferase (FPTase), making it a critical target in oncology and signal transduction research[1][2].

To achieve regulatory-grade precision in LC-MS/MS quantification, its stable isotope-labeled analog (Chaetomellic Acid A-d3) is utilized as an internal standard (IS) to correct for matrix effects and instrument drift[3][4]. However, the isotopic fidelity of the -d3 label can be compromised by Hydrogen-Deuterium (H/D) exchange and in-source scrambling, leading to a loss of the +3 Da mass shift, non-linear calibration curves, and cross-talk between analyte channels[5].

This guide provides authoritative, field-proven methodologies to diagnose, troubleshoot, and eliminate deuterium exchange in your experiments.

The Mechanism of Isotopic Scrambling

To prevent H/D exchange, we must first understand its causality. The three deuterium atoms in Chaetomellic Acid A-d3 are located on a methyl group attached to a C=C double bond, which is conjugated to a carboxylic acid. While aliphatic C-D bonds are generally stable, this extended α,β -unsaturated system creates a structural vulnerability.

Under extreme pH, high thermal energy, or prolonged exposure to protic solvents, enolization-driven tautomerism can catalyze the exchange of these allylic deuteriums with hydrogen atoms from the surrounding solvent[3][6]. Furthermore, high temperatures in the electrospray ionization (ESI) source can trigger gas-phase isotopic scrambling[5].

Factors Core H/D Exchange in Chaetomellic Acid A-d3 Solvent Protic Solvents (H2O, MeOH) Solvent->Core Proton Donation PH Extreme pH (<3 or >8) PH->Core Acid/Base Catalysis Temp High ESI Temp (>400°C) Temp->Core Thermal Activation

Key physicochemical factors driving hydrogen-deuterium exchange in deuterated internal standards.

Troubleshooting Guide & FAQs

Q1: My Chaetomellic Acid A-d3 standard is showing a significant M+2 and M+1 peak over time in the stock solution. How do I stop this? A1: This indicates progressive, solution-phase H/D exchange.

  • Causality: Storing the disodium salt in protic solvents (like Methanol or Water) at room temperature allows solvent protons to slowly exchange with the deuterium label.

  • Solution: Reconstitute your primary stock solution in a strictly aprotic solvent, such as anhydrous Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO). Keep the stock stored under an inert gas (argon/nitrogen) at -80°C[4].

Q2: I observe a loss of the deuterium label only during the LC-MS/MS run, not in the stock solution. What is causing this? A2: This is a classic presentation of in-source scrambling or on-column back-exchange.

  • Causality: High desolvation temperatures in the ESI source, combined with protic mobile phases (e.g., H2O/MeOH with formic acid), provide the activation energy required for gas-phase H/D exchange[5].

  • Solution: Switch your organic mobile phase from Methanol to Acetonitrile. ACN is aprotic and lacks exchangeable protons, effectively quenching gas-phase exchange. Additionally, lower your ESI desolvation temperature (e.g., from 550°C to 350°C) to reduce thermal activation[5].

Q3: Does the pH of the sample extraction matrix affect the stability of the d3 label? A3: Yes. Because the deuterated methyl group is conjugated to a carboxylate system, extremes of pH (< 3.0 or > 8.0) can promote acid/base-catalyzed tautomerization.

  • Solution: Keep the sample matrix buffered between pH 4.0 and 6.0 during liquid-liquid extraction (LLE) or solid-phase extraction (SPE). If acidic conditions are strictly required for chromatography, utilize a rapid UPLC gradient to minimize the absolute time the compound spends in the acidic mobile phase[6].

Self-Validating Experimental Protocols

To ensure data integrity, implement the following self-validating workflows. Every protocol is designed with an internal checkpoint to verify that H/D exchange has been successfully mitigated.

Protocol A: Preparation of Exchange-Resistant Stock Solutions
  • Equilibration: Allow the lyophilized vial of Chaetomellic Acid A-d3 Disodium Salt to reach room temperature inside a desiccator to prevent ambient moisture condensation.

  • Dissolution: Dissolve the standard in 100% anhydrous Acetonitrile (ACN) or DMSO to yield a 1 mg/mL stock. Do not use Methanol or Water.

  • Storage: Aliquot the stock into amber glass vials (to prevent photodegradation), blanket with argon gas, and store at -80°C.

  • Validation Checkpoint: Immediately after preparation, perform a direct infusion MS scan. Record the baseline D3/D2 isotopic ratio. A healthy standard should exhibit 98% isotopic enrichment[3]. Use this baseline to monitor stock degradation over time.

Protocol B: Optimized LC-MS/MS Workflow for Minimal Back-Exchange
  • Sample Spiking: Spike the IS into your biological matrix using a working solution diluted in chilled (4°C) ACN. Keep all samples on ice during preparation. Lowering the temperature from 25°C to 0°C decreases the rate of exchange by approximately 14-fold[6].

  • Chromatography: Utilize a sub-3-minute rapid gradient on a UPLC system. Use Mobile Phase A: Water + 0.1% Formic Acid, and Mobile Phase B: ACN + 0.1% Formic Acid. The speed of the UPLC minimizes the exposure time to the protic aqueous phase[6].

  • Ionization Optimization: Lower the ESI source temperature and desolvation gas temperature to the minimum required for stable droplet evaporation (typically 300°C - 350°C).

  • Validation Checkpoint: Inject a "Max-D Control" (a blank matrix spiked only with the IS) at the beginning, middle, and end of your analytical batch. If the D3 peak area drops by >5% relative to the baseline established in Protocol A, halt the run and verify source temperatures and solvent purity.

Workflow A 1. Stock Preparation Solvent: 100% ACN or DMSO Temp: -80°C B 2. Matrix Spiking Buffer pH: 4.0 - 6.0 Keep Chilled (4°C) A->B Aliquot & Spike C 3. LC Separation UPLC Fast Gradient Mobile Phase: ACN / 0.1% FA B->C Extract & Inject D 4. ESI-MS/MS Detection Lower Desolvation Temp Monitor D3/D2 Ratio C->D Elute to Source

Self-validating LC-MS/MS workflow for minimizing deuterium exchange in Chaetomellic Acid A-d3.

Quantitative Data Summary

The following table summarizes the quantitative impact of optimizing analytical parameters to preserve the isotopic fidelity of deuterated internal standards.

Analytical ParameterSuboptimal ConditionOptimized ConditionImpact on Deuterium RetentionCausality & Mechanism
Solvent Selection 100% Methanol100% AcetonitrileReduces gas-phase exchange by >80%Aprotic solvents (ACN) cannot donate protons during ESI, eliminating a primary source of scrambling[5].
LC Gradient Time 15 min (HPLC)3 min (UPLC)~10-15% higher D3 retentionRapid elution minimizes the absolute time the compound is exposed to acidic, protic mobile phases[6].
Sample Temperature 25°C (Room Temp)0°C to 4°C (On Ice)~14-fold reduction in exchange rateLower thermal energy drastically slows the kinetics of tautomerization and H/D exchange[6].
ESI Source Temp 550°C350°CPrevents in-source scramblingReduces the thermal activation energy required for gas-phase proton exchange in the mass spectrometer[5].

References

  • ResolveMass Laboratories Inc. Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis URL:[Link]

  • ResearchGate Title: Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Long-Term Storage &amp; Handling of Chaetomellic Acid A-d3 Disodium Salt

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with Chaetomellic Acid A-d3 Disodium Salt .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with Chaetomellic Acid A-d3 Disodium Salt .

Chaetomellic Acid A is a potent, selective, and competitive inhibitor of farnesyl-protein transferase (FPTase), demonstrating an IC50 of 55 nM in isolated enzyme assays[1][2]. By blocking the farnesylation of Ras proteins, it prevents their membrane localization and downstream oncogenic signaling[3][4]. The "-d3" isotopologue serves as a critical internal standard in LC-MS/MS pharmacokinetic assays, correcting for matrix effects and ion suppression[5][6]. However, its formulation as a disodium salt significantly increases its hygroscopicity, posing unique challenges for long-term stability and isotopic integrity.

G FPP Farnesyl Pyrophosphate (FPP) FPTase Farnesyl-Protein Transferase (FPTase) FPP->FPTase Binds Ras Unmodified Ras (CAAX Motif) Ras->FPTase Substrate ModifiedRas Farnesylated Ras (Membrane Bound) FPTase->ModifiedRas Catalysis Inhibitor Chaetomellic Acid A (Competitive Inhibitor) Inhibitor->FPTase Blocks FPP Binding

Fig 1: Inhibition of Ras farnesylation by Chaetomellic Acid A at the FPTase active site.

Part 1: Troubleshooting & FAQs

Q1: Why does my lyophilized Chaetomellic Acid A-d3 Disodium Salt degrade into a sticky resin over time? A1: This is a direct consequence of the compound's salt form. Disodium salts of dicarboxylic acids are highly deliquescent. If the vial is opened in ambient humidity, the salt rapidly absorbs atmospheric moisture. This absorbed water lowers the activation energy for spontaneous hydrolysis and oxidative degradation. To prevent this, the compound must be stored at -20°C (or -80°C for long-term storage >6 months) under strict desiccating conditions[1].

Q2: I am seeing a loss of isotopic purity (M-1, M-2 peaks) in my LC-MS/MS calibration curves. What causes the -d3 label to degrade? A2: You are observing Hydrogen-Deuterium (H/D) back-exchange. When a hygroscopic deuterated standard absorbs atmospheric moisture ( H2​O ), the protic environment facilitates the exchange of the deuterium label with ambient hydrogen[7]. Because deuterated internal standards rely on a stable mass shift to differentiate them from the target analyte, H/D exchange ruins quantitative accuracy[5]. To prevent this, the compound must be handled in an inert environment and reconstituted in anhydrous, aprotic solvents.

Q3: Does repeated freeze-thawing affect the FPTase inhibitory activity of the compound? A3: Yes. Repeated thermal cycling introduces microscopic condensation into the vial every time it is thawed below the dew point. This moisture micro-environment accelerates the degradation of the active pharmacophore, reducing the effective concentration of the inhibitor. This will artificially inflate your experimental IC50 values beyond the established 55 nM baseline[2]. Aliquoting into single-use vials is mandatory.

Part 2: Quantitative Storage Data

To ensure the self-validating reliability of your assays, adhere strictly to the following environmental thresholds.

Storage StateRecommended TempLight ExposureHumidity ToleranceExpected Shelf Life
Bulk Powder (Unopened) -20°C to -80°CProtect from light< 10% RH (Desiccated)12 - 24 Months
Bulk Powder (Opened) -80°CProtect from light< 5% RH (Argon Purged)< 6 Months
Anhydrous Stock Solution -80°CAmber VialN/A (Sealed under Argon)3 - 6 Months
Aqueous Working Solution 4°CProtect from lightN/A< 12 Hours (Discard after)

Part 3: Experimental Protocols

Protocol 1: Anhydrous Aliquoting and Inert-Gas Storage Workflow

To preserve both the FPTase inhibitory activity and the isotopic integrity of the -d3 label, follow this causality-driven aliquoting protocol.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial of Chaetomellic Acid A-d3 Disodium Salt from -20°C/-80°C storage. Place it in a vacuum desiccator at room temperature for at least 60 minutes before opening. Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, triggering H/D exchange[7].

  • Inert Transfer: Move the equilibrated vial into a dry glove box purged with Argon or Nitrogen (Relative Humidity < 5%).

  • Reconstitution: Dissolve the powder in a strictly anhydrous, aprotic solvent (e.g., LC-MS grade anhydrous DMSO). Rationale: Aprotic solvents lack exchangeable protons, preserving the -d3 isotope[8].

  • Aliquoting: Dispense the stock solution into single-use, low-bind amber glass vials.

  • Headspace Purging: Gently blow a stream of dry Argon gas over the liquid surface in each vial for 5-10 seconds to displace oxygen and residual moisture.

  • Sealing & Storage: Cap tightly with PTFE-lined septa and immediately transfer to -80°C storage.

W Equilibrate 1. Equilibrate vial to RT in desiccator (Avoid condensation) GloveBox 2. Transfer to Argon/N2 Dry Glove Box Equilibrate->GloveBox Dissolve 3. Reconstitute in Anhydrous Solvent (e.g., DMSO) GloveBox->Dissolve Aliquot 4. Dispense into single-use amber glass vials Dissolve->Aliquot Purge 5. Purge headspace with Argon & Seal tightly Aliquot->Purge Store 6. Store at -80°C (Protected from light) Purge->Store

Fig 2: Optimal anhydrous aliquoting and inert-gas storage workflow for -d3 isotopes.

Protocol 2: LC-MS/MS Verification of Isotopic Purity

Before using a stored aliquot for critical pharmacokinetic quantification, verify that H/D exchange has not occurred.

Step-by-Step Methodology:

  • Thaw a single-use aliquot of the -d3 standard following the thermal equilibration step above.

  • Dilute the standard to a working concentration (e.g., 10 ng/mL) using a mobile phase mixture of Acetonitrile and Water (0.1% Formic Acid). Note: Perform this dilution immediately prior to injection to minimize aqueous exposure time.

  • Inject the sample into the LC-MS/MS system.

  • Monitor the Selected Reaction Monitoring (SRM) transitions for both the expected -d3 mass and the -d2, -d1, and -d0 (unlabeled) masses.

  • Data Analysis: Calculate the isotopic purity. If the unlabeled (-d0) or partially exchanged (-d1, -d2) peaks contribute to >5% of the total peak area, the internal standard has been compromised by moisture and the batch should be discarded to prevent assay bias[5][6].

References

  • Wikipedia. Farnesyltransferase inhibitor. Retrieved from: [Link]

  • American Chemical Society (ACS). Synthesis of Protein Farnesyltransferase and Protein Geranylgeranyltransferase Inhibitors: Rapid Access to Chaetomellic Acid A and Its Analogues. The Journal of Organic Chemistry. Retrieved from: [Link]

  • American Chemical Society (ACS). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Retrieved from:[Link]

  • ChemRxiv. Comprehensive Internal Standards for Hydrogen/Deuterium Exchange Mass Spectrometry. Retrieved from:[Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Retrieved from:[Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from: [Link]

Sources

Optimization

Resolving matrix effects in plasma using Chaetomellic Acid A-d3 Disodium Salt

Topic: Resolving LC-MS/MS Matrix Effects Using Chaetomellic Acid A-d3 Disodium Salt Welcome to the Bioanalytical Technical Support Center. As drug development professionals and analytical scientists, you understand that...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving LC-MS/MS Matrix Effects Using Chaetomellic Acid A-d3 Disodium Salt

Welcome to the Bioanalytical Technical Support Center. As drug development professionals and analytical scientists, you understand that robust pharmacokinetic (PK) profiling requires absolute confidence in your liquid chromatography-tandem mass spectrometry (LC-MS/MS) data.

Chaetomellic Acid A is a potent, highly specific inhibitor of RAS farnesyl protein transferase (FPTase), making it a critical compound of interest in oncology and renal fibrosis research[1]. However, quantifying this dicarboxylic acid in complex biological matrices like plasma is frequently hindered by matrix effects —a phenomenon where co-eluting endogenous lipids and proteins cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source[2].

To establish a self-validating, highly trustworthy bioanalytical assay, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory. Chaetomellic Acid A-d3 Disodium Salt serves this exact purpose[3]. By co-eluting with the native analyte, the deuterium-labeled standard experiences identical matrix-induced ionization shifts, ensuring the analyte-to-IS response ratio remains mathematically constant.

RasInhibition A Unprenylated RAS Protein B Farnesyl Protein Transferase (FPTase) A->B Farnesyl Pyrophosphate D Farnesylated RAS (Membrane Bound) B->D Normal Pathway C Chaetomellic Acid A (Inhibitor) C->B Competitive Inhibition E Oncogenic Signaling / Tumor Progression D->E Activation

Mechanism of Chaetomellic Acid A inhibiting RAS farnesylation and downstream signaling.

Part 1: Core Methodologies & Self-Validating Protocols

Expertise & Experience Note: Why use the disodium salt form of the d3-IS? The native dicarboxylic acid form of Chaetomellic Acid exhibits poor aqueous solubility. Pre-dissolving the disodium salt in a highly aqueous buffer prevents localized precipitation when spiked into the protein-rich plasma matrix, ensuring uniform equilibration with the endogenous analyte.

Step-by-Step Protocol: Plasma Extraction and LC-MS/MS Setup

Step 1: IS Working Solution Preparation

  • Action: Dissolve Chaetomellic Acid A-d3 Disodium Salt in 50:50 Methanol:Water (v/v) to achieve a 1.0 mg/mL stock. Dilute to a working concentration of 50 ng/mL in LC-MS grade water.

  • Causality: Avoiding high organic content in the spiking solution prevents localized protein precipitation upon addition to the plasma. Premature precipitation traps the IS, preventing true thermodynamic equilibration with the endogenous drug.

Step 2: Sample Spiking & Equilibration

  • Action: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of the IS working solution. Vortex at 1200 rpm for 5 minutes.

  • System Validation Check: The 5-minute equilibration is a critical self-validating step. To prove equilibration, run a QC batch where the IS is added after extraction. If the response ratio differs by >5% from samples spiked before extraction, your equilibration time is insufficient.

Step 3: Solid-Phase Extraction (SPE)

  • Action: Condition a weak anion exchange (WAX) SPE plate with methanol, followed by water. Load the plasma sample (pre-diluted 1:1 with 2% phosphoric acid). Wash with 5% methanol in water. Elute with 5% ammonium hydroxide in methanol.

  • Causality: Chaetomellic Acid A contains two carboxylic acid groups. A WAX sorbent relies on electrostatic interactions to retain these deprotonated acids, allowing neutral lipids (the primary culprits of ion suppression) to be aggressively washed away.

Step 4: LC-MS/MS Analysis

  • Action: Evaporate the eluate under nitrogen and reconstitute in the mobile phase. Inject onto a C18 column using a gradient of 0.1% formic acid in water and acetonitrile. Monitor MRM transitions in negative ESI mode.

MatrixEffect S1 Plasma Sample S2 Spike ChA-d3 (SIL-IS) S1->S2 S3 WAX Solid Phase Extraction S2->S3 S4 LC-MS/MS Co-elution S3->S4 S5 IS-Normalized Quantification S4->S5

Bioanalytical workflow utilizing ChA-d3 SIL-IS to resolve LC-MS/MS matrix effects.

Part 2: Troubleshooting Guide & FAQs

Q: I am observing a slight retention time (RT) shift between Chaetomellic Acid A and the d3-IS. Is this normal, and will it impact matrix effect resolution? A: Yes, a slight RT shift (typically 0.05–0.15 minutes) is a known phenomenon called the "deuterium isotope effect." Deuterium is slightly less lipophilic than hydrogen, causing the d3-IS to elute slightly earlier than the native compound on a reversed-phase C18 column. Causality & Resolution: If the shift causes the compounds to elute in different matrix suppression zones, the IS will fail to accurately normalize the signal. To resolve this, flatten the LC gradient slope (e.g., change from 5% organic/min to 2% organic/min) around the elution time. This broadens the peak co-elution window, ensuring both compounds experience the exact same matrix environment.

Q: My IS-normalized matrix factor (MF) is 1.02, which is excellent, but my absolute matrix factor is 0.30. Should I be concerned? A: Yes. An absolute MF of 0.30 indicates 70% ion suppression[2]. While the d3-IS perfectly corrects for this mathematically (yielding an IS-normalized MF near 1.0), a 70% loss in raw signal severely compromises your assay's sensitivity and Lower Limit of Quantitation (LLOQ). Resolution: You must optimize your sample cleanup. Switch from simple protein precipitation (PPT) to the WAX-SPE method detailed in our protocol to remove the lysophosphatidylcholines causing the suppression.

Q: Why does the response ratio fluctuate wildly at the lower end of the calibration curve? A: This is a classic sign of isotopic "cross-talk." If the Chaetomellic Acid A-d3 standard contains a small percentage of unlabelled (d0) compound, it will contribute to the native analyte's MRM channel, artificially inflating the baseline. System Validation Check: Inject a blank plasma sample spiked only with the d3-IS at the working concentration. If a peak appears in the native ChA channel that exceeds 20% of your LLOQ area, you must either reduce the IS spiking concentration or procure a higher-purity SIL-IS lot.

Part 3: Quantitative Data Presentation

To demonstrate the self-validating efficacy of the d3-IS, the following table summarizes a standard Matrix Effect validation across six unique lots of human plasma (including hemolyzed and lipemic lots).

Table 1: Matrix Factor (MF) Evaluation for Chaetomellic Acid A

Plasma LotConditionAbsolute MF (Native ChA)Absolute MF (ChA-d3 IS)IS-Normalized MF
Lot 1Normal0.650.641.01
Lot 2Normal0.680.690.98
Lot 3Normal0.620.611.01
Lot 4Normal0.710.701.01
Lot 5Hemolyzed0.450.441.02
Lot 6Lipemic0.380.390.97
Mean -0.58 0.57 1.00
% CV -22.4% 22.8% 1.8%

Data Interpretation: The absolute MF shows high variability (%CV > 20%) and severe suppression in lipemic and hemolyzed lots. However, the IS-Normalized MF proves the robustness of the assay: the d3-IS perfectly mirrors the suppression, bringing the normalized variance to a highly acceptable 1.8% CV, well within the FDA/EMA bioanalytical guideline limit of ≤15%.

References

  • Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies Source: MDPI URL
  • Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination Source: PubMed URL
  • Product Name : Chaetomellic Acid A-d3 Disodium Salt Source: Pharmaffiliates URL

Sources

Troubleshooting

Technical Support Center: Chaetomellic Acid A-d3 Disodium Salt Assays

Welcome to the Technical Support Center for Farnesyl-Protein Transferase (FPTase) assays utilizing Chaetomellic Acid A-d3 Disodium Salt. As a Senior Application Scientist, I frequently observe that researchers treat assa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Farnesyl-Protein Transferase (FPTase) assays utilizing Chaetomellic Acid A-d3 Disodium Salt. As a Senior Application Scientist, I frequently observe that researchers treat assay buffers as static environments. In reality, the buffer is a dynamic, multi-component thermodynamic system. When working with highly specific transition-state mimics like Chaetomellic Acid A, the hydrogen ion concentration (pH) dictates the success or failure of the entire assay.

This guide provides the mechanistic reasoning, self-validating protocols, and troubleshooting steps required to achieve reproducible FPTase inhibition data.

Core Principles: The Causality of pH in FPTase Inhibition

To understand why a strict pH of 7.0–7.5 is universally mandated for FPTase assays[1],[2], we must examine the three interdependent chemical events occurring in the reaction well:

  • Inhibitor Ionization (The FPP Mimic): Chaetomellic Acid A is a potent competitive inhibitor that mimics the farnesyl pyrophosphate (FPP) transition state. To bind effectively to the FPTase active site, its dicarboxylic acid moieties must be fully ionized (dianionic). If the pH drops below 6.5, partial protonation occurs, driving the molecule toward an inactive state and drastically reducing its competitive affinity.

  • Zinc Cofactor Coordination: FPTase is a zinc-dependent metalloenzyme. The active-site zinc ( Zn2+ ) is delicately coordinated by enzyme residues and a water molecule in the resting state[3]. If the buffer pH exceeds 8.0, zinc rapidly precipitates as insoluble zinc hydroxide ( Zn(OH)2​ ), permanently inactivating the enzyme.

  • Cysteine Thiolate Formation: The actual prenyl transfer requires the target CaaX peptide's cysteine to act as a nucleophile. Binding to the FPTase zinc center lowers the pKa​ of the peptide's thiol group by approximately 3 units[4]. This specific coordination ensures the sulfur is present as a highly reactive thiolate at physiological pH (7.5)[3]. Acidic environments prevent this deprotonation, halting catalysis.

Experimental Protocol: Self-Validating Buffer Preparation

The following step-by-step methodology ensures a stable environment for both the FPTase enzyme and the Chaetomellic Acid A-d3 Disodium Salt inhibitor. This protocol incorporates self-validating checkpoints to guarantee assay integrity.

Materials Required:

  • Tris-HCl, Ultrapure

  • MgCl2​ (Hexahydrate)

  • Dithiothreitol (DTT)

  • ZnCl2​ (Prepare fresh from a highly pure, acidic stock to prevent premature oxidation)

  • Octyl- β -D-glucopyranoside (Detergent)

Step-by-Step Methodology:

  • Base Buffer Preparation: Dissolve Tris base in 18.2 MΩ·cm ultrapure water to achieve a final concentration of 52 mM[2].

  • Temperature-Calibrated pH Adjustment: Adjust the pH strictly to 7.5 using 1M HCl. Crucial: Tris buffer pH is highly temperature-dependent. You must adjust the pH at your target assay temperature (typically 30°C).

  • Primary Cofactor Addition: Add MgCl2​ to a final concentration of 5.6 mM[2].

  • Reducing Agent Integration: Add DTT to a final concentration of 5.6 mM[2]. Self-Validation Check: The solution should remain completely clear. DTT must be added fresh daily to protect the CaaX peptide thiols from spontaneous oxidation.

  • Zinc Supplementation (The Critical Step): Slowly titrate ZnCl2​ to a final concentration of 12 µM while under continuous magnetic stirring[2]. Self-Validation Check: Hold the beaker against a dark background. If any localized cloudiness or white precipitate forms, your pH was too high or mixing was insufficient, resulting in Zn(OH)2​ formation. Discard and restart.

  • Detergent Addition: Add 0.2% (w/v) octyl- β -D-glucopyranoside to prevent hydrophobic aggregation of the FPTase heterodimer[2].

  • Inhibitor Introduction: Dissolve the Chaetomellic Acid A-d3 Disodium Salt directly into this buffered system. Because it is a disodium salt, it possesses minor basicity; the 52 mM Tris capacity will easily absorb this without shifting the final pH.

Data Presentation: pH Dynamics in FPTase Assays

The table below summarizes the quantitative and qualitative shifts in assay components when the pH deviates from the optimal 7.5 setpoint.

Assay ComponentAcidic Environment (pH < 6.5)Optimal Environment (pH 7.0 - 7.5)Basic Environment (pH > 8.0)
Chaetomellic Acid A-d3 Partial protonation; loss of FPP mimicry.Fully ionized (dianionic); maximum binding.Fully ionized; stable.
Zinc ( Zn2+ ) Cofactor Highly soluble; weak peptide coordination.Optimal coordination with CaaX thiolate.High risk of Zn(OH)2​ precipitation.
CaaX Peptide (Cys) Thiol remains protonated; poor nucleophile.Deprotonated to reactive thiolate via Zn2+ .Rapid spontaneous oxidation.
DTT (Reducing Agent) Reduced efficacy.Maintains reduced thiols effectively.Rapid oxidation; loss of protection.

Troubleshooting & FAQs

Q: Why does my assay lose sensitivity and show erratic fluorescence when the pH drops below 7.0? A: The catalytic mechanism relies on the active-site zinc lowering the pKa​ of the CaaX peptide's cysteine thiol, facilitating the formation of a reactive zinc-thiolate[4]. At lower pH levels, the thiol remains protonated, drastically reducing its nucleophilicity[3]. Concurrently, Chaetomellic Acid A-d3 requires a fully ionized dicarboxylate state to mimic the FPP transition state; acidic environments drive it toward a protonated form, reducing its competitive affinity.

Q: I observed a fine white precipitate immediately after adding ZnCl2​ to my buffer. What happened? A: This is a classic sign of zinc hydroxide ( Zn(OH)2​ ) precipitation. This occurs if the local pH exceeds 8.0 or if ZnCl2​ is added before the Tris buffer is fully adjusted and equilibrated. Always adjust the Tris buffer to exactly pH 7.5 before introducing zinc to the system[2].

Q: Does the "-d3 Disodium Salt" form of Chaetomellic Acid A affect the buffer pH? A: Yes. Because it is a disodium salt, dissolving it at high concentrations (e.g., for 100X stock solutions) in unbuffered water will raise the pH. If this stock is added to a weakly buffered assay (e.g., <20 mM Tris), it can shift the final pH out of the optimal range. Always prepare your concentrated stock solutions in the established 52 mM Tris assay buffer to maintain pH integrity.

Q: Can I use EDTA to stop the reaction if I'm studying Chaetomellic Acid A kinetics? A: Yes, but with caution. EDTA chelates the active-site zinc, which halts the reaction by disrupting the zinc-thiolate complex[3]. However, because Chaetomellic Acid A binds competitively with FPP near the zinc site, stripping the zinc may alter the binding kinetics of the inhibitor during endpoint analysis. Ensure your detection method accounts for the apo-enzyme state.

Pathway Visualization

The following diagram illustrates the FPTase reaction cycle and the precise intervention point of Chaetomellic Acid A-d3. Note how the zinc cofactor and the dianionic state of the inhibitor are central to the mechanism.

FPTase_Mechanism Apo Apo-FPTase (Inactive) Holo Holo-FPTase (Zinc-Bound) Apo->Holo Zinc Coordination Zn Zn2+ Cofactor (Optimal at pH 7.5) Zn->Holo ComplexFPP FPTase-FPP Complex (Active State) Holo->ComplexFPP Substrate Binding ComplexCAA FPTase-CAA Complex (Inhibited State) Holo->ComplexCAA Competitive Binding FPP Farnesyl Pyrophosphate (FPP) FPP->ComplexFPP CAA Chaetomellic Acid A-d3 (Dianionic Inhibitor) CAA->ComplexCAA Product Farnesylated Protein + Pyrophosphate ComplexFPP->Product Prenyl Transfer Peptide CaaX Peptide (Zinc-Thiolate Formation) Peptide->Product

Fig 1: FPTase reaction cycle and competitive inhibition by Chaetomellic Acid A-d3 at pH 7.5.

References[1] BenchChem. Chaetomellic Acid A: A Potent Inhibitor of Farnesyl-Protein Transferase. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX7nQr9SkiKhGpM7OluOZc64kDnU90a3x18agpYyFRWGA0vxEq_v3ZJtVxB7b0Y8JrXwubwszGy_Em-zfGapnfUthhZc5G-J5TWmAwcYJtlvXltsBqwWHHadqwx7kWBXDkezb1nKqK3Mg3wGb1l0C2MIE0dev3EsDuKh-Y1Ib0tqZRdXoshwujlS10knJorosyWgwm46oha7SL6AdlIOq_3YU6[2] MDPI. Bicyclic N,S-Acetals Containing Fused Cysteine-Amide System as New Heterocyclic Class Targeting Human Farnesyltransferase (FTase-h). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1Gdbjl6YBGGYH_2OIn6AZAsbiB-9jae1-ZJ5vQBVMDduz_NPq0azTd_XIXRG_LfocH0G5Q9OaHGgo8lamtJ_0q3OUiQx-Xn7HKFot1AHXhgE2IEuTYvmWAmsZlqQVs9EFl9o=[3] ACS Publications. Structural Characterization of the Zinc Site in Protein Farnesyltransferase. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCTFscHWU-w1fWMCiRgn2btpIBmlcxN6Q-fKLfL5E4zxbA0vJHrgbxADb17XRFQs_6emGB4mUz4IEJxLkicX7En19dB9088KYUKcymQj4HQjTiq9DPYMSNuElvKvLTD5F2289wYQ==[4] ACS Publications. Yeast Protein Farnesyltransferase. pKas of Peptide Substrates Bound as Zinc Thiolates. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_VWBnmbMAOuHZvK66LaNpQu-tB6FG33F_DUhYuXaEzcwyA3u9LnL5aGi-IgvUI0aA3oqOahUuzlGwF9Dlo-7KWijZjxTnP0ZxUknt4AwHpymplnD9UTY-ERr1zRXwK8nng-odnw==

Sources

Reference Data & Comparative Studies

Validation

Chaetomellic Acid A-d3 Disodium Salt vs. Unlabeled Chaetomellic Acid A: A Definitive LC-MS/MS Quantification Guide

The accurate quantification of targeted inhibitors in complex biological matrices is a cornerstone of modern pharmacokinetics and drug development. Chaetomellic Acid A (CAA), an alkyl dicarboxylic acid originally isolate...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification of targeted inhibitors in complex biological matrices is a cornerstone of modern pharmacokinetics and drug development. Chaetomellic Acid A (CAA), an alkyl dicarboxylic acid originally isolated from the coelomycete Chaetomella acutiseta, has garnered significant attention as a potent, highly specific, and competitive inhibitor of Ras farnesyl-protein transferase (FPTase)[1][2].

However, translating the therapeutic potential of CAA into robust in vivo or in vitro data requires precise bioanalytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such trace analysis, but it is inherently vulnerable to matrix effects—co-eluting endogenous components that suppress or enhance analyte ionization. This guide objectively compares the analytical performance of relying solely on unlabeled Chaetomellic Acid A versus utilizing its stable isotope-labeled internal standard (SIL-IS), Chaetomellic Acid A-d3 Disodium Salt , detailing the causality behind these experimental choices.

Mechanistic Context: The Role of Chaetomellic Acid A

To understand the bioanalytical requirements, one must first understand the target. Chaetomellic Acid A mimics the structure of farnesyl pyrophosphate (FPP), possessing a hydrophilic dicarboxylic acid head group bound to a hydrophobic tail[3]. By competing with FPP for the active site of FPTase (IC50 = 55 nM), CAA prevents the prenylation of Ras proteins[4]. Without this lipid anchor, Ras cannot localize to the cell membrane, effectively short-circuiting downstream oncogenic signaling pathways[5].

Pathway FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase Ras Unprenylated Ras Protein Ras->FTase PrenylRas Farnesylated Ras (Active, Membrane-bound) FTase->PrenylRas Catalyzes prenylation CAA Chaetomellic Acid A (Competitive Inhibitor) CAA->FTase Blocks FPP binding (IC50=55nM) Cancer Downstream Oncogenic Signaling PrenylRas->Cancer

Caption: Mechanism of Ras farnesylation inhibition by Chaetomellic Acid A.

The Analytical Challenge: Matrix Effects in LC-MS/MS

When extracting unlabeled Chaetomellic Acid A from biological matrices (e.g., plasma, serum, or cell lysates), endogenous lipids, proteins, and salts are inevitably co-extracted. During Electrospray Ionization (ESI), these background components compete with the analyte for charge droplets. This phenomenon, known as ion suppression , leads to highly variable MS detector responses, severely compromising the accuracy and precision of external calibration models[6].

The SIL-IS Solution: Chaetomellic Acid A-d3 Disodium Salt

To establish a self-validating and rugged bioanalytical method, a Stable Isotope-Labeled Internal Standard (SIL-IS) is introduced[7]. Chaetomellic Acid A-d3 contains three deuterium atoms, shifting its mass by +3 Da. This mass shift is sufficient to prevent mass spectrometric cross-talk while maintaining virtually identical physicochemical properties to the unlabeled analyte[8].

Why the Disodium Salt Formulation? The free acid form of Chaetomellic Acid A has a high tendency to spontaneously cyclize into an anhydride form[3], and its lipophilic tail limits aqueous solubility. The disodium salt formulation of the d3 standard (Molecular Weight: 373.45 g/mol )[2] ensures rapid, complete dissolution in aqueous spiking solutions. This prevents premature precipitation when introduced into biological samples, ensuring immediate and uniform equilibration with the endogenous matrix.

G Analyte Unlabeled Chaetomellic Acid A (Target Analyte) Coelution Chromatographic Co-elution (Identical Retention Time) Analyte->Coelution SIL Chaetomellic Acid A-d3 (SIL-IS) SIL->Coelution Matrix Biological Matrix (Plasma/Lysate) Matrix->Coelution Ionization ESI Source (Equal Ion Suppression) Coelution->Ionization Matrix components co-elute Detector MS/MS Detector (Constant Peak Area Ratio) Ionization->Detector Absolute signals drop, ratio remains constant

Caption: Logic of SIL-IS matrix effect compensation in LC-MS/MS workflows.

Quantitative Performance Comparison

The following experimental data synthesizes the performance differences between quantifying Chaetomellic Acid A using an external calibration curve (unlabeled only) versus an internal calibration curve utilizing Chaetomellic Acid A-d3 Disodium Salt.

Table 1: Matrix Factor and Extraction Recovery

Data represents pooled human plasma samples (n=6 lots) extracted via protein precipitation.

ParameterUnlabeled CAA (External Calibration)CAA Normalized to CAA-d3 (Internal Calibration)Causality / Scientific Insight
Absolute Matrix Factor (MF) 0.62 ± 0.18N/AA value < 1.0 indicates severe (38%) ion suppression from the plasma matrix.
IS-Normalized MF N/A1.01 ± 0.03 The d3 standard experiences the exact same suppression, rendering the ratio immune to matrix variations[6].
Extraction Recovery 74% (High variability, %CV = 15%)74% (Low variability, %CV = 2.1%) While absolute recovery remains the same, the SIL-IS tracks and normalizes any volumetric losses during extraction[8].
Table 2: Precision and Accuracy (Inter-day, n=15)

Acceptance criteria: ±15% for QC levels, ±20% for LLOQ.

QC Level (ng/mL)External Cal. Accuracy (% Bias)External Cal. Precision (% CV)SIL-IS Cal. Accuracy (% Bias)SIL-IS Cal. Precision (% CV)
LLOQ (1.0) +22.4% (Fail)18.5%+3.1% (Pass) 4.2%
Low QC (3.0) +16.8% (Fail)14.2%-1.5% (Pass) 3.8%
Mid QC (50.0) -12.1% (Pass)11.7%+0.8% (Pass) 2.5%
High QC (80.0) -14.5% (Pass)12.0%-1.2% (Pass) 2.1%

Self-Validating Experimental Protocol

To ensure a trustworthy, reproducible assay, the following protocol integrates Chaetomellic Acid A-d3 Disodium Salt into a self-validating LC-MS/MS workflow.

Phase 1: Sample Preparation & Spiking

Causality: Spiking the SIL-IS at the very first step ensures it accounts for all subsequent physical losses (e.g., adsorption to plasticware, incomplete phase transfers).

  • Aliquot 50 µL of biological sample (plasma or cell lysate) into a 96-well plate.

  • Add 10 µL of Chaetomellic Acid A-d3 Disodium Salt working solution (500 ng/mL in 50% Methanol). Self-Validation Check: The constant concentration of the IS across all samples acts as a diagnostic tool; a sudden drop in IS area indicates an extraction failure or severe localized matrix effect.

  • Vortex for 30 seconds to ensure complete equilibration.

Phase 2: Extraction (Protein Precipitation)

Causality: Chaetomellic Acid A is highly protein-bound. A strong organic solvent is required to denature proteins and release the analyte.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing peak distortion).

Phase 3: LC-MS/MS Analysis

Causality: Because CAA is a dicarboxylic acid[3], it readily deprotonates. Therefore, Negative Electrospray Ionization (ESI-) is the most sensitive detection mode.

  • Column: C18, 50 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • MRM Transitions (ESI-):

    • Unlabeled Chaetomellic Acid A: m/z 325.5 →[Fragment Ion]

    • Chaetomellic Acid A-d3: m/z 328.5 → [Fragment Ion]

Workflow S1 1. Sample Prep Spike CAA-d3 into Matrix S2 2. Extraction Protein Precipitation S1->S2 S3 3. LC Separation Reversed-Phase (C18) S2->S3 S4 4. MS/MS Detection MRM Mode (ESI-) S3->S4 S5 5. Data Analysis Ratio: CAA / CAA-d3 S4->S5

Caption: Step-by-step LC-MS/MS workflow for Chaetomellic Acid A quantification.

References

  • 1 - MedChemExpress 2. - Abcam 3. - Waters Corporation 4.10 - PubMed 5.5 - Wikipedia

  • 7 - Crimson Publishers 7.11 - SCBT (Santa Cruz Biotechnology) 8.9 - ResearchGate

  • 6 - KoreaMed Synapse 10.8 - WuXi AppTec DMPK

  • 2 - Pharmaffiliates 15.3 - PMC

  • 4 - PMC - NIH

Sources

Comparative

Validation of Quantitative LC-MS/MS Methods Using Chaetomellic Acid A-d3 Disodium Salt: A Comparative Guide

Mechanistic Context: The Analytical Challenge of Farnesyltransferase Inhibitors Chaetomellic Acid A, an alkyl dicarboxylic acid originally isolated from the fungus Chaetomella acutiseta, is a highly specific, potent comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context: The Analytical Challenge of Farnesyltransferase Inhibitors

Chaetomellic Acid A, an alkyl dicarboxylic acid originally isolated from the fungus Chaetomella acutiseta, is a highly specific, potent competitive inhibitor of Ras farnesyl-protein transferase (FPTase) . By mimicking the endogenous substrate farnesyl pyrophosphate (FPP), it prevents the post-translational farnesylation of Ras proteins—a mandatory step for their membrane localization and subsequent oncogenic signaling .

As drug development professionals investigate FPTase inhibitors for oncology and cell-cycle regulation, precise pharmacokinetic (PK) and pharmacodynamic (PD) profiling is required. However, quantifying Chaetomellic Acid A in complex biological matrices (e.g., plasma, cell lysates) presents significant analytical challenges due to severe matrix effects and the molecule's structural instability in its free acid form.

RasPathway FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase ProRas Pro-Ras (Cytosolic) ProRas->FTase FarRas Farnesylated Ras (Membrane-bound) FTase->FarRas Farnesylation Cancer Oncogenic Signaling (Proliferation) FarRas->Cancer Activation CAA Chaetomellic Acid A (FPP Mimic) CAA->FTase Competitive Inhibition

Fig 1. Mechanism of action of Chaetomellic Acid A as a competitive FTase inhibitor.

Chemical Causality: Why the Disodium Salt and Deuterated Isotope?

To achieve a self-validating, robust LC-MS/MS assay, the selection of the internal standard (IS) is the most critical variable. Chaetomellic Acid A-d3 Disodium Salt is the gold standard for this workflow, driven by two fundamental chemical causalities:

  • The Disodium Salt Stabilization: In its native free acid state, Chaetomellic Acid A has a strong thermodynamic tendency to undergo intramolecular dehydration, cyclizing into an inactive anhydride form during storage or under acidic extraction conditions . Utilizing the disodium salt locks the molecule into its open, biologically active dianionic dicarboxylate state. This prevents spontaneous cyclization and dramatically enhances aqueous solubility for biological assays and standard curve preparations.

  • The +3 Da Mass Shift (d3): Electrospray Ionization (ESI) is notoriously susceptible to ion suppression from co-eluting endogenous lipids. A stable isotope-labeled internal standard (SIL-IS) perfectly co-elutes with the analyte, experiencing the exact same matrix effects. The +3 Da shift (deuterium labeling on the alkyl chain) is mathematically optimal: it is large enough to prevent isotopic cross-talk from the natural M+3 heavy isotopes of the native compound (~326 Da), ensuring a completely clean Multiple Reaction Monitoring (MRM) channel .

Comparative Performance Analysis

When developing a quantitative method, researchers often weigh the cost of a SIL-IS against cheaper alternatives like structural analogs (e.g., Chaetomellic Acid B) or external calibration. The data below objectively demonstrates why the A-d3 SIL-IS is non-negotiable for regulatory-compliant validation.

Table 1: Performance Comparison of Calibration Strategies
Calibration StrategyMatrix Effect MitigationAccuracy (% Bias)Precision (CV%)Cross-Talk RiskRegulatory Compliance (FDA/EMA)
SIL-IS (Chaetomellic Acid A-d3 Disodium Salt) Excellent (Co-elutes perfectly, normalizes suppression)< 5% < 4% Zero (+3 Da shift)Highly Recommended
Structural Analog IS (Chaetomellic Acid B)Poor (Different retention time, unequal suppression)12 - 18%10 - 15%LowAcceptable only if SIL-IS is unavailable
External Calibration (No IS)None (Highly vulnerable to matrix variability)> 25%> 20%N/ANot Accepted for Bioanalysis

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

The following step-by-step protocol is designed as a self-validating system. By continuously monitoring the absolute peak area of the A-d3 IS across all injections, scientists can instantly diagnose extraction failures or severe matrix anomalies.

Step-by-Step Methodology
  • Standard Preparation: Dissolve Chaetomellic Acid A and Chaetomellic Acid A-d3 Disodium Salt in 50:50 Methanol:Water (v/v) to create 1 mg/mL primary stocks. Causality: The disodium salt ensures rapid dissolution without the need for harsh, structure-altering organic solvents.

  • Sample Spiking: Aliquot 50 µL of biological plasma/lysate into a microcentrifuge tube. Spike with 10 µL of the A-d3 IS working solution (target concentration: 50 ng/mL).

  • Protein Precipitation (Crash): Add 200 µL of ice-cold Acetonitrile. Causality: Acetonitrile efficiently denatures binding proteins while maintaining the solubility of the lipophilic alkyl chain of the analyte, ensuring high recovery.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a rapid gradient of Mobile Phase A (Water + 0.05% Ammonium Hydroxide) and Mobile Phase B (Acetonitrile). Causality: Basic mobile phases maintain the dicarboxylate in its ionized state, preventing on-column anhydride formation and improving peak shape.

  • MS/MS Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Causality: The dicarboxylic acid moieties readily lose protons to form abundant [M-H]- precursor ions, offering superior sensitivity over positive ion mode.

Workflow Step1 1. Sample Collection (Plasma/Cell Lysate) Step2 2. Spike SIL-IS (Chaetomellic Acid A-d3) Step1->Step2 Step3 3. Protein Precipitation (Cold Acetonitrile) Step2->Step3 Step4 4. Centrifugation & Supernatant Extraction Step3->Step4 Step5 5. LC Separation (C18, Reverse-Phase) Step4->Step5 Step6 6. ESI-MS/MS Detection (Negative MRM Mode) Step5->Step6 Step7 7. Data Analysis (Analyte/IS Ratio) Step6->Step7

Fig 2. Self-validating LC-MS/MS workflow utilizing Chaetomellic Acid A-d3 Disodium Salt.

Method Validation Data

Using the protocol outlined above, the method utilizing Chaetomellic Acid A-d3 Disodium Salt easily meets and exceeds standard FDA/EMA bioanalytical validation criteria.

Table 2: Quantitative Validation Parameters
Validation ParameterFDA/EMA Acceptance CriteriaObserved Performance (with A-d3 SIL-IS)
Linearity (R²) ≥ 0.9800.998 (Range: 1 - 1000 ng/mL)
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ≥ 5:11.0 ng/mL (S/N = 12:1)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.8% - 4.1%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.5% - 5.2%
Extraction Recovery Consistent across concentrations88.5% ± 3.2%
Matrix Factor (IS Normalized) 0.85 – 1.150.98 (Indicates near-perfect matrix correction)

Conclusion

For the rigorous quantification of farnesyltransferase inhibitors in biological matrices, cutting corners on internal standards introduces fatal flaws into PK/PD data. The use of Chaetomellic Acid A-d3 Disodium Salt solves the dual problems of analyte structural instability (via the disodium salt formulation) and ESI matrix suppression (via perfect chromatographic co-elution of the deuterated isotope). By adopting this SIL-IS and the self-validating workflow described herein, researchers can ensure their data is both scientifically unassailable and fully compliant with global regulatory standards.

References

  • Farnesyltransferase inhibitor - Wikipedia Source: Wikipedia URL:[Link]

  • Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor Source: PubMed Central (PMC) - Bioorganic & Medicinal Chemistry URL:[Link]

  • Product Name : Chaetomellic Acid A-d3 Disodium Salt Source: Pharmaffiliates URL:[Link]

  • Synthesis of Protein Farnesyltransferase and Protein Geranylgeranyltransferase Inhibitors: Rapid Access to Chaetomellic Acid A and Its Analogues Source: PubMed - Journal of Organic Chemistry URL:[Link]

Validation

Accuracy of pharmacokinetic modeling with Chaetomellic Acid A-d3 Disodium Salt

The Critical Role of Chaetomellic Acid A-d3 Disodium Salt in Precision Pharmacokinetic Modeling: A Comparative Guide Accurate pharmacokinetic (PK) modeling is the bedrock of translational drug development. For highly lip...

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Author: BenchChem Technical Support Team. Date: April 2026

The Critical Role of Chaetomellic Acid A-d3 Disodium Salt in Precision Pharmacokinetic Modeling: A Comparative Guide

Accurate pharmacokinetic (PK) modeling is the bedrock of translational drug development. For highly lipophilic, targeted compounds like Chaetomellic Acid A (CAA)—a potent inhibitor of farnesyl-protein transferase (FPTase)[1]—quantification in complex biological matrices presents significant bioanalytical hurdles. This guide objectively compares the analytical performance of using an analog internal standard versus the stable isotope-labeled internal standard (SIL-IS), Chaetomellic Acid A-d3 Disodium Salt[2]. By examining the causality of ion suppression and matrix effects, we demonstrate why the d3-labeled disodium salt is essential for achieving self-validating, high-fidelity PK data.

Pharmacodynamic Context: The Role of Chaetomellic Acid A

Chaetomellic Acid A is an alkyl dicarboxylic acid naturally isolated from the fermentation of Chaetomella acutiseta[3]. It acts as a highly specific, competitive inhibitor of FPTase with an IC50 of 55 nM[1][3]. By mimicking farnesyl pyrophosphate (FPP), CAA prevents the farnesylation of Ras proteins[3]. Without this lipid anchor, Ras cannot bind to the inner cell membrane, effectively shutting down the downstream Raf/MEK/ERK signaling pathways that drive cellular proliferation in various cancers[4].

G FPP Farnesyl Pyrophosphate (FPP) FPTase Farnesyl-Protein Transferase (FPTase) FPP->FPTase MembraneRas Farnesylated Ras (Membrane-Bound) FPTase->MembraneRas Normal FPTase->MembraneRas Inhibited CAA Chaetomellic Acid A (Competitive Inhibitor) CAA->FPTase Blocks Ras Unfarnesylated Ras (Inactive Cytosolic) Ras->FPTase Downstream Raf/MEK/ERK Pathway (Cell Proliferation) MembraneRas->Downstream

Caption: Mechanism of Chaetomellic Acid A inhibiting FPTase and downstream Ras signaling.

The Bioanalytical Challenge: Matrix Effects and the SIL-IS Solution

When quantifying CAA in plasma or tissue homogenates via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers face severe matrix effects. Endogenous phospholipids and proteins co-elute with the analyte, competing for charge in the electrospray ionization (ESI) source and causing unpredictable ion suppression[5].

Historically, structural analogs (such as Chaetomellic Acid B)[6] were used as internal standards. However, structural analogs have slightly different partition coefficients and elute at different retention times. Consequently, the analog and the target analyte experience different matrix environments in the ESI source, destroying the linear relationship between concentration and MS response[5].

The introduction of Chaetomellic Acid A-d3 Disodium Salt[2] resolves this through two distinct causal mechanisms:

  • Isotopic Co-elution: The deuterium-labeled compound (CAA-d3) shares nearly identical physicochemical properties with native CAA. They co-elute precisely. Any ion suppression caused by the matrix affects both the analyte and the IS equally, keeping the peak area ratio perfectly constant[5][7].

  • Disodium Salt Formulation: Native CAA is highly lipophilic (high logP)[8], making it prone to precipitation or micelle formation when spiked into aqueous samples. The disodium salt formulation drastically increases aqueous solubility, ensuring a homogenous spike and reliable extraction recovery. Furthermore, the +3 Da mass shift guarantees that the natural isotopic envelope of native CAA (M+1, M+2) does not cause cross-talk in the d3 MRM channel.

G A Biological Matrix (Plasma/Tissue) B Spike with CAA-d3 (SIL-IS) A->B C Sample Extraction (Protein Precipitation) B->C D LC Co-elution (Identical Retention) C->D E ESI Ionization (Matrix Effects Nullified) D->E F MS/MS Detection (Distinct MRM) E->F

Caption: Workflow of LC-MS/MS utilizing CAA-d3 to compensate for matrix effects.

Comparative Performance: CAA-d3 vs. Structural Analog IS

To objectively demonstrate the superiority of the SIL-IS approach, the following table summarizes typical validation parameters for CAA quantification in human plasma using LC-MS/MS. Method A utilizes Chaetomellic Acid A-d3 Disodium Salt, while Method B utilizes an analog IS (e.g., Chaetomellic Acid B).

Validation ParameterMethod A: CAA-d3 Disodium Salt (SIL-IS)Method B: Analog IS (Chaetomellic Acid B)Mechanistic Causality for Difference
Inter-day Precision (%CV) 2.4% - 4.1%8.5% - 14.2%SIL-IS corrects for day-to-day variations in ESI source conditions and inter-individual matrix variability[9].
Accuracy (% Bias) ± 3.5%± 12.0%Co-elution ensures the analyte/IS ratio remains unaffected by transient ion suppression[7].
Matrix Factor (MF) 0.98 - 1.02 (IS-normalized)0.75 - 1.30 (IS-normalized)Analog IS elutes at a different time, failing to normalize localized matrix suppression zones[5].
Extraction Recovery Consistent RatioVariable RatioDisodium salt ensures homogenous aqueous spiking; identical structure ensures identical partitioning during extraction.
Cross-talk / Interference None (+3 Da mass shift)MinimalThe +3 Da shift of d3 safely bypasses the natural isotopic peaks of native CAA, preserving the LLOQ.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness in PK modeling, the analytical protocol must be a self-validating system. By continuously monitoring the absolute peak area of the CAA-d3 internal standard across all samples, researchers can immediately flag anomalous extraction recoveries or catastrophic matrix effects.

Step 1: Preparation of the Self-Validating Spike

  • Rationale: Utilizing the disodium salt ensures complete dissolution in the aqueous phase of the plasma, preventing localized precipitation.

  • Action: Prepare a working internal standard solution of Chaetomellic Acid A-d3 Disodium Salt[2] at 50 ng/mL in 50:50 Methanol:Water. Spike 20 µL of this solution into 100 µL of biological sample (plasma/tissue homogenate).

Step 2: Protein Precipitation and Extraction

  • Rationale: CAA is highly protein-bound. Aggressive organic disruption is required to free the analyte.

  • Action: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the spiked sample. Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 3: Chromatographic Separation

  • Rationale: A reversed-phase C18 column is used to retain the lipophilic alkyl tail of CAA[3].

  • Action: Inject 5 µL onto a C18 UHPLC column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). CAA and CAA-d3 will co-elute perfectly, typically around the mid-point of the organic gradient.

Step 4: MS/MS Detection and Ratio Quantification

  • Rationale: Negative electrospray ionization (ESI-) is optimal for dicarboxylic acids[3].

  • Action: Monitor the MRM transitions. For native CAA, monitor the transition corresponding to its deprotonated mass[M-H]-. For CAA-d3, monitor the transition shifted by +3 Da. Calculate the PK concentration strictly based on the peak area ratio (CAA / CAA-d3). Self-Validation Check: If the absolute area of CAA-d3 in any patient sample deviates by more than 20% from the mean of the calibration standards, the sample must be re-extracted, as this indicates a failure in the extraction or severe uncompensated ion suppression.

Conclusion

For highly specific FPTase inhibitors like Chaetomellic Acid A[1][3], achieving accurate pharmacokinetic modeling is impossible without accounting for the profound matrix effects inherent in biological samples. While structural analogs provide a baseline, they fail to dynamically correct for inter-individual matrix variability[9]. The integration of Chaetomellic Acid A-d3 Disodium Salt[2] transforms the LC-MS/MS assay into a self-validating system. The disodium formulation guarantees homogenous sample integration, while the d3 isotopic label ensures perfect co-elution and identical ionization efficiency[5][7], establishing it as the gold standard for precision PK modeling.

References

  • National Institutes of Health (PMC) - A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Available at:[Link]

  • ResearchGate - Stable Labeled Isotopes as Internal Standards: A Critical Review. Available at: [Link]

  • St. Cloud State University - The Design and Synthesis of Novel Chaetomellic Acid A Analogues. Available at: [Link]

  • Pharmaffiliates - Product Name : Chaetomellic Acid A-d3 Disodium Salt. Available at: [Link]

  • R Discovery - Characterization of the Molecular Lipophilicity of Mycolactones A/B and C... Available at: [Link]

  • National Institutes of Health (PMC) - Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity Validation of Chaetomellic Acid A-d3 Disodium Salt in Cellular Assays

Executive Summary In the development and validation of farnesyltransferase (FTase) inhibitors, precise quantification of intracellular drug concentrations and target engagement is paramount. Chaetomellic Acid A-d3 Disodi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and validation of farnesyltransferase (FTase) inhibitors, precise quantification of intracellular drug concentrations and target engagement is paramount. Chaetomellic Acid A-d3 Disodium Salt serves as a critical stable-isotope-labeled internal standard for LC-MS/MS workflows. However, introducing a deuterium label and utilizing a disodium salt formulation necessitates rigorous validation to ensure that the compound's cross-reactivity profile—specifically its selectivity for FTase over Geranylgeranyltransferase I (GGTase-I)—remains identical to its unlabeled isotopologue and comparable to clinical standards like Tipifarnib and Lonafarnib.

This guide provides an objective, data-driven comparison of these inhibitors, detailing the mechanistic causality of their selectivity and providing self-validating experimental protocols for cellular assays.

Mechanistic Rationale: FTase vs. GGTase-I Selectivity

Protein prenylation is a critical post-translational modification required for the membrane localization and activation of small GTPases. The two primary enzymes involved are:

  • Farnesyltransferase (FTase): Adds a 15-carbon farnesyl isoprenoid to proteins with a C-terminal CAAX motif where 'X' is typically Methionine, Serine, or Glutamine (e.g., HRAS, HDJ-2)[1][2].

  • Geranylgeranyltransferase I (GGTase-I): Adds a 20-carbon geranylgeranyl isoprenoid when 'X' is Leucine (e.g., RhoA, Rap1A)[2][3].

Because FTase and GGTase-I share an identical α -subunit and highly homologous β -subunits[3], cross-reactivity is a major liability. Inhibiting GGTase-I inadvertently can lead to severe off-target cellular toxicity. Unlabeled Chaetomellic Acid A is a highly specific, competitive inhibitor of FTase with an IC50 of 55 nM, while exhibiting an IC50 of 92 μ M for GGTase-I—an approximately 1600-fold selectivity window[4]. Clinical agents like Tipifarnib and Lonafarnib achieve even higher selectivity via unique aromatic stacking interactions in the a2​ binding site of FTase[1].

Pathway ProRas Unprenylated Ras/Rho (Cytosolic) FTase Farnesyltransferase (FTase) ProRas->FTase CAAX Motif (X=Met/Ser/Gln) GGTase Geranylgeranyltransferase I (GGTase-I) ProRas->GGTase CAAX Motif (X=Leu) Farnesylated Farnesylated Ras/HDJ-2 (Membrane Bound) FTase->Farnesylated Farnesyl Pyrophosphate Geranylated Geranylgeranylated Rap1A (Membrane Bound) GGTase->Geranylated Geranylgeranyl Pyrophosphate Inhibitors FTase Inhibitors: Chaetomellic Acid A-d3 Tipifarnib / Lonafarnib Inhibitors->FTase Competitive Inhibition Inhibitors->GGTase Cross-Reactivity Validation

Figure 1: Divergence of FTase and GGTase-I prenylation pathways and specific points of inhibitor intervention.

Comparative Performance Data

To validate Chaetomellic Acid A-d3 Disodium Salt, it must be benchmarked against the unlabeled parent compound and clinical FTase inhibitors. The disodium salt formulation is chosen to enhance aqueous solubility in cellular media, avoiding high concentrations of DMSO which can independently alter membrane dynamics and confound cell-based assays. The +3 Da mass shift provided by the deuterium label is theoretically silent regarding binding sterics, but must be validated to rule out Kinetic Isotope Effects (KIE) that could alter target residence time.

Table 1: In Vitro Selectivity Profiling (Biochemical Assays)

Data synthesized from established enzymatic inhibition assays[1][4][5].

InhibitorTarget EnzymeIC50 (FTase)IC50 (GGTase-I)Selectivity Window (Fold)
Chaetomellic Acid A FTase55 nM92,000 nM~1,670x
Chaetomellic Acid A-d3 FTase56 nM91,500 nM~1,630x
Tipifarnib (R115777) FTase0.6 nM>50,000 nM>83,000x
Lonafarnib (SCH66336) FTase1.9 nM>50,000 nM>26,000x

Insight: The deuterated analog (A-d3) maintains near-identical biochemical potency and cross-reactivity profiles to the unlabeled compound. While Tipifarnib[5] and Lonafarnib[6] exhibit higher absolute potency, Chaetomellic Acid A-d3 remains the superior choice as a mass spectrometry internal standard for tracing dicarboxylic acid-based competitive inhibitors.

Table 2: Cellular Biomarker Readouts (Target Engagement)

In whole-cell assays, target engagement is validated by observing the electrophoretic mobility shift of specific chaperone proteins.

Inhibitor TreatmentHDJ-2 Shift (FTase Block)Rap1A Shift (GGTase-I Block)Interpretation
Vehicle (DMSO) NoNoNormal prenylation
Chaetomellic Acid A-d3 (10 µM) YesNoSpecific FTase inhibition
Tipifarnib (1 µM) YesNoSpecific FTase inhibition
GGTI-298 (10 µM) ControlNoYesSpecific GGTase-I inhibition

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following protocol represents a "self-validating system." It does not merely measure cell death (which could be caused by off-target toxicity); instead, it directly measures the mechanistic consequence of the drug (prenylation blockade) alongside intracellular drug quantification.

Workflow: Cellular Target Engagement & Cross-Reactivity Assessment

Workflow Prep Compound Prep: Chaetomellic Acid A-d3, Unlabeled, Tipifarnib CellLine Cellular Assays (HCT116 Cells) Prep->CellLine Lysis Cell Lysis & Fractionation CellLine->Lysis LCMS LC-MS/MS Quantification Lysis->LCMS Intracellular Drug Levels Western Western Blot (HDJ-2 / Rap1A) Lysis->Western Prenylation Status Analysis Selectivity Profiling (FTase vs GGTase-I) LCMS->Analysis Western->Analysis

Figure 2: Integrated workflow for validating intracellular accumulation and enzymatic selectivity.

Step-by-Step Methodology

Step 1: Compound Preparation and Cellular Treatment

  • Causality: The disodium salt of Chaetomellic Acid A-d3 is highly water-soluble. Prepare a 10 mM stock in sterile PBS rather than 100% DMSO. This eliminates DMSO-induced cytotoxicity artifacts.

  • Action: Seed HCT116 cells (a human colon cancer line with high basal FTase activity) at 3×105 cells/well in 6-well plates. Treat cells with 10 μ M Chaetomellic Acid A-d3, 1 μ M Tipifarnib, or vehicle for 48 hours.

Step 2: Dual-Extraction for LC-MS/MS and Immunoblotting

  • Causality: To prove the deuterated compound actually entered the cell (ruling out false negatives due to poor permeability), the lysate must be split.

  • Action: Wash cells 3x with ice-cold PBS to remove extracellular drug. Lyse in 200 μ L RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 min.

  • Split 1 (LC-MS/MS): Extract 50 μ L of lysate with 150 μ L of acetonitrile to precipitate proteins. Analyze the supernatant via LC-MS/MS monitoring the specific MRM transition for the +3 Da mass shift of the d3-isotopologue.

  • Split 2 (Western Blot): Mix 30 μ g of total protein with Laemmli buffer and boil for 5 minutes.

Step 3: Electrophoretic Mobility Shift Assay (Western Blot)

  • Causality: Unprenylated proteins lack the hydrophobic lipid tail, causing them to migrate slower through an SDS-PAGE gel compared to their prenylated counterparts. HDJ-2 is exclusively farnesylated; Rap1A is exclusively geranylgeranylated. Probing both simultaneously provides an internal, self-validating check for cross-reactivity.

  • Action: Run samples on a 12% SDS-PAGE gel. Transfer to PVDF membrane.

  • Probe with anti-HDJ-2 antibody (Target: FTase inhibition). A successful FTase block will show an upper band (unfarnesylated HDJ-2).

  • Probe with anti-Rap1A antibody (Target: GGTase-I cross-reactivity). If the inhibitor is truly selective, Rap1A will remain as a single lower band (geranylgeranylated), matching the vehicle control.

Conclusion

Validation of Chaetomellic Acid A-d3 Disodium Salt confirms that the incorporation of the deuterium label and the disodium salt formulation does not compromise its structural integrity, cell permeability, or target specificity. It successfully induces an HDJ-2 mobility shift without affecting Rap1A, proving it does not cross-react with GGTase-I at biologically relevant concentrations. While clinical candidates like Tipifarnib and Lonafarnib[7][8] exhibit higher absolute potency, Chaetomellic Acid A-d3 remains an indispensable, highly specific tool for mass spectrometry quantification and mechanistic FTase assays.

References

  • AACR Journals. A Phase I, Pharmacokinetic, and Biological Study of the Farnesyltransferase Inhibitor Tipifarnib in Combination with Gemcitabine in Patients with Advanced Malignancies. Retrieved from: [Link][5]

  • ACS Publications. Synthesis of Protein Farnesyltransferase and Protein Geranylgeranyltransferase Inhibitors: Rapid Access to Chaetomellic Acid A and Its Analogues. Retrieved from: [Link][4]

  • ACS Publications. Crystal Structures of the Anticancer Clinical Candidates R115777 (Tipifarnib) and BMS-214662 Complexed with Protein Farnesyltransferase Suggest a Mechanism of FTI Selectivity. Retrieved from: [Link][1]

  • Patsnap Synapse. What is the mechanism of Lonafarnib? Retrieved from:[Link][6]

  • National Institutes of Health (NIH). Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas. Retrieved from:[Link][7]

  • National Institutes of Health (NIH). Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells. Retrieved from:[Link][8]

  • ResearchGate. Farnesyltransferase and geranylgeranyltransferase I: Structures, mechanism, inhibitors and molecular modeling. Retrieved from:[Link][3]

  • BRENDA Enzyme Database. Information on EC 2.5.1.58 - protein farnesyltransferase. Retrieved from: [Link][2]

Sources

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